molecular formula C16H32O9S B11931189 MS-Peg5-thp

MS-Peg5-thp

Cat. No.: B11931189
M. Wt: 400.5 g/mol
InChI Key: ZYOUHTVNNLNQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MS-Peg5-thp is a useful research compound. Its molecular formula is C16H32O9S and its molecular weight is 400.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H32O9S

Molecular Weight

400.5 g/mol

IUPAC Name

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

InChI

InChI=1S/C16H32O9S/c1-26(17,18)25-15-13-22-11-9-20-7-6-19-8-10-21-12-14-24-16-4-2-3-5-23-16/h16H,2-15H2,1H3

InChI Key

ZYOUHTVNNLNQNS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOC1CCCCO1

Origin of Product

United States

Foundational & Exploratory

Core Principles of E3 Ligase Recruitment by PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting their function.[1][2] This event-driven pharmacology is achieved by hijacking the cell's own ubiquitin-proteasome system (UPS), the primary mechanism for protein degradation in eukaryotic cells.[3][4][5] This guide provides a detailed technical overview of the fundamental principles governing the recruitment of E3 ubiquitin ligases by PROTACs, a critical step in their mechanism of action. We will delve into the formation of the key ternary complex, the biophysical techniques used to characterize it, and the quantitative parameters that dictate a PROTAC's efficacy.

The PROTAC Mechanism of Action: A Tripartite Alliance

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The fundamental mechanism of action revolves around the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

PROTAC_Mechanism ATP ATP E1 E1 ATP->E1 Activates E2 E2 E1->E2 Transfers Ub E3 E3 E2->E3 Ternary_Complex Ternary_Complex E2->Ternary_Complex Delivers Ub E3->Ternary_Complex Ub Ub Ub->E1 PROTAC PROTAC PROTAC->E3 POI POI PROTAC->POI PROTAC->Ternary_Complex POI->Ternary_Complex Ub_POI Ub_POI Ternary_Complex->Ub_POI Ubiquitination Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Proteasome->PROTAC Releases

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

The Ternary Complex: The Heart of PROTAC Efficacy

The formation of a stable and productive ternary complex is the cornerstone of successful protein degradation. The stability and conformation of this complex are influenced by several factors, including the binding affinities of the PROTAC for both the POI and the E3 ligase, the length and composition of the linker, and the specific protein-protein interactions between the POI and the E3 ligase.

Cooperativity in Ternary Complex Formation

A key concept in understanding ternary complex stability is cooperativity (α) . Cooperativity is a measure of how the binding of one protein to the PROTAC influences the binding of the second protein.

  • Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the binding of the second protein (POI). This leads to a more stable ternary complex.

  • Negative Cooperativity (α < 1): The formation of the binary complex decreases the affinity for the binding of the second protein, resulting in a less stable ternary complex.

  • No Cooperativity (α = 1): The binding events are independent.

The cooperativity factor is calculated as the ratio of the dissociation constant (Kd) of the binary interaction to the apparent dissociation constant of the ternary interaction. High positive cooperativity is often a desirable feature in PROTAC design as it can lead to more efficient degradation, even with relatively weak binary binding affinities.

Cooperativity cluster_positive Positive Cooperativity (α > 1) cluster_negative Negative Cooperativity (α < 1) A1 PROTAC + E3 B1 PROTAC-E3 A1->B1 High Affinity C1 PROTAC-E3 + POI D1 Ternary Complex (Stable) C1->D1 Enhanced Affinity A2 PROTAC + E3 B2 PROTAC-E3 A2->B2 Affinity C2 PROTAC-E3 + POI D2 Ternary Complex (Unstable) C2->D2 Reduced Affinity

Figure 2: The concept of positive and negative cooperativity in ternary complex formation.

Quantitative Analysis of PROTAC Performance

The evaluation of a PROTAC's effectiveness relies on several key quantitative parameters. It is important to note that a direct correlation between binary binding affinity and degradation efficiency is not always observed. The stability of the ternary complex often plays a more critical role.

ParameterDescriptionTypical AssaySignificance
Kd (binary) Dissociation constant for the binding of the PROTAC to the POI or the E3 ligase individually.SPR, ITC, FPMeasures the strength of the initial binding events.
Kd (ternary) Apparent dissociation constant for the formation of the ternary complex.SPR, ITCIndicates the overall stability of the ternary complex.
α (Cooperativity) The factor by which the affinity of the second binding event is altered by the first.Calculated from binary and ternary Kd valuesA high positive α value is often predictive of efficient degradation.
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Western Blot, In-Cell ELISAA measure of the PROTAC's potency in a cellular context.
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.Western Blot, In-Cell ELISAIndicates the efficacy of the PROTAC.

Table 1: Key Quantitative Parameters for PROTAC Characterization

Representative Quantitative Data for VHL and CRBN-Recruiting PROTACs

The following tables provide examples of quantitative data for PROTACs that recruit two of the most commonly used E3 ligases: von Hippel-Lindau (VHL) and Cereblon (CRBN).

PROTACTargetE3 LigaseBinary Kd (PROTAC to Target)Binary Kd (PROTAC to E3)Ternary KdCooperativity (α)DC50Dmax (%)
MZ1 BRD4(BD2)VHL18 nM (ITC)66 nM (ITC)4.5 nM (ITC)14.7~25 nM>90
ARV-771 BRD2/3/4VHL----0.7-9.5 nM>90
LC-2 KRAS G12CVHL----0.25-0.76 µM>70

Table 2: Quantitative Data for Selected VHL-Recruiting PROTACs

PROTACTargetE3 LigaseBinary Kd (PROTAC to Target)Binary Kd (PROTAC to E3)Ternary KdCooperativity (α)DC50Dmax (%)
dBET1 BRD4CRBN----4 nM>90
Compound 10 CDK6CRBN----pDC50 = 9.1-
PROTAC 17 BCR-ABLCRBN----0.18 nM>90

Table 3: Quantitative Data for Selected CRBN-Recruiting PROTACs

Experimental Protocols for Characterizing Ternary Complex Formation

A variety of biophysical techniques are employed to study the formation and stability of the PROTAC-induced ternary complex.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time. It is a powerful tool for determining the kinetics (kon and koff) and affinity (Kd) of binary and ternary interactions.

Methodology:

  • Immobilization: One of the binding partners (typically the E3 ligase) is immobilized on the SPR sensor chip.

  • Binary Interaction Analysis:

    • A solution containing the PROTAC at various concentrations is flowed over the sensor surface to measure the binding kinetics and affinity of the PROTAC for the immobilized E3 ligase.

    • Separately, the interaction between the PROTAC and the target protein in solution can be measured if the target protein is immobilized.

  • Ternary Complex Analysis:

    • A pre-incubated mixture of the PROTAC and the target protein (at a saturating concentration) is flowed over the E3 ligase-immobilized surface.

    • The resulting sensorgram reflects the formation of the ternary complex.

  • Data Analysis: The binding data is fitted to appropriate models to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd) for both binary and ternary complexes. The cooperativity factor (α) can then be calculated.

SPR_Workflow cluster_setup Assay Setup cluster_binary Binary Interaction cluster_ternary Ternary Interaction cluster_analysis Data Analysis Immobilize Immobilize E3 Ligase on Sensor Chip Flow_PROTAC Flow PROTAC over E3 Ligase Immobilize->Flow_PROTAC Flow_Ternary Flow PROTAC-Target Complex over E3 Ligase Immobilize->Flow_Ternary Measure_Binary Measure kon, koff, Kd (PROTAC-E3) Flow_PROTAC->Measure_Binary Calculate_Alpha Calculate Cooperativity (α) Measure_Binary->Calculate_Alpha Preincubate Pre-incubate PROTAC with Target Protein Preincubate->Flow_Ternary Measure_Ternary Measure apparent kon, koff, Kd Flow_Ternary->Measure_Ternary Measure_Ternary->Calculate_Alpha

Figure 3: A generalized workflow for characterizing ternary complex formation using SPR.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Methodology:

  • Sample Preparation: The protein (e.g., E3 ligase) is placed in the sample cell, and the ligand (PROTAC) is loaded into the injection syringe. All components must be in an identical buffer to minimize heats of dilution.

  • Binary Titration: The PROTAC is titrated into the E3 ligase solution, and the heat released or absorbed upon binding is measured. This is repeated for the PROTAC and the target protein.

  • Ternary Titration: To measure the affinity of the PROTAC for the E3 ligase in the presence of the target protein, the E3 ligase is pre-saturated with the target protein in the sample cell, and the PROTAC is titrated in.

  • Data Analysis: The resulting thermogram is integrated to determine the thermodynamic parameters of binding. The cooperativity factor can be calculated from the binary and ternary binding affinities.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is a bead-based immunoassay that is well-suited for high-throughput screening of PROTACs. It relies on the proximity of donor and acceptor beads, which, when brought together by the formation of the ternary complex, generate a chemiluminescent signal.

Methodology:

  • Reagent Preparation: The target protein and E3 ligase are tagged with different epitopes (e.g., GST and FLAG). Donor beads are coated with an antibody against one tag, and acceptor beads are coated with an antibody against the other.

  • Assay Incubation: The tagged target protein, tagged E3 ligase, and the PROTAC are incubated together in a microplate well.

  • Bead Addition and Signal Detection: The donor and acceptor beads are added. If a ternary complex has formed, the beads are brought into close proximity, and upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead to emit light. The intensity of the light is proportional to the amount of ternary complex formed.

AlphaLISA_Workflow cluster_components Assay Components cluster_procedure Experimental Procedure cluster_result Result Tagged_POI Tagged POI (e.g., GST-tag) Tagged_E3 Tagged E3 Ligase (e.g., FLAG-tag) PROTAC PROTAC Donor_Bead Donor Bead (anti-GST) Acceptor_Bead Acceptor Bead (anti-FLAG) Incubate_Complex Incubate POI, E3, and PROTAC Add_Beads Add Donor and Acceptor Beads Incubate_Dark Incubate in Dark Read_Plate Read Plate (Chemiluminescence) Signal High Signal: Ternary Complex Formed Read_Plate->Signal No_Signal Low Signal: No Ternary Complex Read_Plate->No_Signal

Figure 4: A simplified workflow for the AlphaLISA assay to detect ternary complex formation.

PROTACs in Action: Targeting a Signaling Pathway

A key application of PROTAC technology is the targeted degradation of proteins involved in disease-related signaling pathways. For example, PROTACs have been developed to target kinases in the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in cancer.

MAPK_Pathway_PROTAC cluster_pathway MAPK Signaling Pathway cluster_protac_action PROTAC Intervention GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RAF RAF MEK MEK RAF->MEK Signal Blocked ERK ERK Transcription Transcription Factors (Cell Proliferation, Survival) PROTAC RAF-Targeting PROTAC E3 E3 Ligase Proteasome Proteasome Degraded_RAF Degraded RAF

Figure 5: An illustration of a PROTAC targeting the RAF kinase in the MAPK signaling pathway.

Conclusion

The recruitment of E3 ligases by PROTACs is a finely tuned process that is central to their therapeutic potential. A thorough understanding of the principles governing ternary complex formation, including the concept of cooperativity, is essential for the rational design of effective protein degraders. The use of sophisticated biophysical techniques such as SPR, ITC, and AlphaLISA allows for the detailed characterization of these interactions and provides the quantitative data necessary to guide the optimization of PROTAC candidates. As our understanding of the complex interplay between the PROTAC, the target protein, and the E3 ligase continues to grow, so too will our ability to design novel therapeutics for a wide range of diseases.

References

Exploring the Hydrophilicity of PEG Linkers in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[1]

Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their inherent hydrophilicity.[1][2] This technical guide provides a comprehensive exploration of the role of PEG linkers in PROTAC design, focusing on their impact on hydrophilicity and the resulting effects on PROTAC function. We will delve into quantitative data, detailed experimental protocols, and visual representations of key processes to equip researchers with the knowledge to rationally design and evaluate PEGylated PROTACs.

The Role of PEG Linkers in Modulating PROTAC Properties

The incorporation of PEG linkers into PROTACs offers several advantages, primarily stemming from their hydrophilic nature.[3]

  • Enhanced Solubility: PEG linkers, composed of repeating ethylene glycol units, significantly improve the aqueous solubility of PROTAC molecules. This is a crucial attribute, as many warheads and E3 ligase ligands are hydrophobic, leading to poor solubility and challenges in formulation and bioavailability.[1]

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic moieties, optimizing the length of a PEG linker can enhance cell permeability. Shorter to moderate-length PEG chains can strike a balance between increased solubility and maintaining sufficient lipophilicity to cross the cell membrane. However, excessively long PEG linkers can lead to a decrease in permeability.

  • Tuning Physicochemical Properties: The length of the PEG linker can be systematically varied to fine-tune the overall physicochemical properties of the PROTAC, including molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for drug-likeness and oral bioavailability.

  • Facilitating Ternary Complex Formation: The flexibility and length of the PEG linker are instrumental in enabling the proper orientation of the POI and E3 ligase to form a stable and productive ternary complex, which is a prerequisite for ubiquitination and subsequent degradation.

Data Presentation: Quantitative Impact of PEG Linker Length

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often characterized by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is target-dependent and must be empirically determined.

PROTAC TargetLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4JQ1-PEGn-VHL12 (n=2)< 500> 80
BRD4JQ1-PEGn-VHL15 (n=3)< 500> 80
BRD4JQ1-PEGn-VHL18 (n=4)> 5000< 20
BRD4JQ1-PEGn-CRBN9 (n=1)> 5000~20
BRD4JQ1-PEGn-CRBN12 (n=2)> 5000~40
BRD4JQ1-PEGn-CRBN18 (n=4)< 500> 90
ERK5X-PEGn-VHL8Low-
ERK5X-PEGn-VHL10High-

Note: This table presents a selection of data from the literature to illustrate the impact of PEG linker length. The specific warhead (e.g., JQ1, X) and E3 ligase ligand (VHL, CRBN) are indicated. The degradation efficiency can vary significantly depending on the specific cell line and experimental conditions.

Experimental Protocols

Representative Synthesis of a PEGylated PROTAC

This protocol outlines a general approach for the synthesis of a PROTAC with a PEG linker via amide bond formation and click chemistry.

Materials:

  • Warhead with a carboxylic acid or alkyne handle

  • E3 ligase ligand with an amine or azide handle

  • Bifunctional PEG linker (e.g., amine-PEG-azide)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Copper(I) catalyst (e.g., CuSO4/sodium ascorbate)

  • Solvents (e.g., DMF, DCM, water)

  • Purification supplies (e.g., silica gel, HPLC)

Procedure:

  • Amide Coupling:

    • Dissolve the warhead-COOH (1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 15 minutes.

    • Add the amine-PEG-azide linker (1.1 eq) and stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by flash chromatography.

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve the warhead-PEG-azide (1 eq) and the E3 ligase ligand-alkyne (1 eq) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a freshly prepared solution of sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

    • Stir the reaction at room temperature until completion as monitored by LC-MS.

    • Perform an aqueous workup and purify the final PROTAC product by preparative HPLC.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., lecithin in dodecane)

  • Donor buffer (e.g., PBS at pH 7.4)

  • Acceptor buffer (e.g., PBS at pH 7.4)

  • Test PROTAC compounds

  • Control compounds with known permeability

  • Plate reader or LC-MS for analysis

Procedure:

  • Membrane Coating:

    • Coat the filter membrane of the donor plate with the phospholipid solution and allow the solvent to evaporate.

  • Plate Preparation:

    • Add the acceptor buffer to the wells of the acceptor plate.

    • Add the donor buffer containing the test PROTACs and control compounds to the wells of the donor plate.

  • Incubation:

    • Assemble the PAMPA "sandwich" by placing the donor plate on top of the acceptor plate.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).

  • Analysis:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculation:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = - (V_D * V_A) / ((V_D + V_A) * A * t) * ln(1 - [C_A] / [C_eq]) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the engagement of a PROTAC with its target protein.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target protein

  • Test PROTAC compounds

  • Opti-MEM® I Reduced Serum Medium

  • Luminometer capable of measuring BRET

Procedure:

  • Cell Preparation:

    • Plate the NanoLuc®-fused target protein-expressing cells in a 96-well plate and incubate overnight.

  • Assay Setup:

    • Prepare serial dilutions of the test PROTAC compounds.

    • Add the NanoBRET™ tracer and the PROTAC dilutions to the cells.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 2 hours).

  • Measurement:

    • Add the NanoBRET™ substrate to the wells.

    • Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the target engagement potency.

Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_Ligase Activated by E1/E2 enzymes Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Experimental_Workflow cluster_Design_Synthesis 1. Design & Synthesis cluster_In_Vitro_Assays 2. In Vitro Evaluation cluster_Cellular_Assays 3. Cellular Assays cluster_Optimization 4. Lead Optimization Design Rational Design of PEGylated PROTAC Library Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization LC-MS & NMR Characterization Synthesis->Characterization Solubility Aqueous Solubility Assay Characterization->Solubility Permeability PAMPA Assay Solubility->Permeability Target_Engagement NanoBRET™ Assay Permeability->Target_Engagement Degradation Western Blot for Protein Degradation (DC50 & Dmax) Target_Engagement->Degradation Ternary_Complex_Formation Co-IP / Cellular Thermal Shift Assay Degradation->Ternary_Complex_Formation Cytotoxicity Cell Viability Assay (e.g., MTT) Ternary_Complex_Formation->Cytotoxicity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Iterative Design & Synthesis of Improved PROTACs SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Feedback Loop

Caption: A typical experimental workflow for the development and evaluation of PEGylated PROTACs.

Conclusion

The hydrophilicity of PEG linkers is a key consideration in the design of effective PROTACs. By carefully selecting the appropriate PEG linker length, researchers can significantly improve the solubility and cell permeability of their PROTACs, ultimately leading to enhanced degradation of the target protein. The experimental protocols and workflows provided in this guide offer a framework for the rational design, synthesis, and evaluation of PEGylated PROTACs. As the field of targeted protein degradation continues to evolve, a thorough understanding of the role of linkers will be paramount in developing the next generation of PROTAC-based therapeutics.

References

Methodological & Application

Synthesis of PROTACs Using MS-Peg5-thp Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design to enhance solubility, cell permeability, and to provide optimal spatial orientation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

This document provides detailed application notes and representative protocols for the synthesis of PROTACs utilizing the MS-Peg5-thp linker. The this compound linker is a pentaethylene glycol (PEG5) spacer functionalized with a methanesulfonyl (mesyl) group at one terminus and a tetrahydropyran (THP)-protected alcohol at the other. The mesyl group serves as an excellent leaving group for nucleophilic substitution, while the THP group is a stable protecting group for the hydroxyl functionality that can be readily removed under acidic conditions to allow for subsequent chemical modification.

General Principles of PROTAC Synthesis with the this compound Linker

The synthesis of a PROTAC using the this compound linker is a modular process that can be approached in a stepwise manner. The general strategy involves the sequential conjugation of the POI ligand and the E3 ligase ligand to the bifunctional linker. The order of addition can be varied depending on the specific chemistry of the ligands.

A plausible synthetic route involves:

  • Reaction of the Mesylate Terminus: The mesyl group of the this compound linker is susceptible to nucleophilic attack. An amine or thiol group on either the POI ligand or the E3 ligase ligand can be used to displace the mesylate, forming a stable amine or thioether linkage. This reaction is typically carried out in the presence of a non-nucleophilic base.

  • Deprotection of the THP Group: The THP-protected alcohol on the other end of the linker is deprotected under acidic conditions to reveal a free hydroxyl group.

  • Functionalization of the Hydroxyl Group (if necessary): The newly exposed hydroxyl group can be further modified to enable coupling with the second ligand. For example, it can be oxidized to a carboxylic acid or converted to an amine.

  • Coupling of the Second Ligand: The final step involves the conjugation of the second ligand to the functionalized linker, typically through amide bond formation or other established bioconjugation techniques.

Experimental Protocols

The following are representative protocols for the synthesis of a generic PROTAC using the this compound linker. These protocols are based on established chemical principles and may require optimization for specific substrates.

Protocol 1: Coupling of an Amine-Containing Ligand to the Mesylate Terminus of the Linker

Objective: To conjugate an amine-containing ligand (either POI or E3 ligase ligand) to the this compound linker via nucleophilic substitution.

Reagents and Materials:

  • Amine-containing ligand (1.0 eq)

  • This compound linker (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the amine-containing ligand in anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add the this compound linker to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the ligand-linker conjugate.

Protocol 2: Deprotection of the THP Group

Objective: To remove the THP protecting group to reveal the terminal hydroxyl group.

Reagents and Materials:

  • Ligand-linker conjugate from Protocol 1 (1.0 eq)

  • p-Toluenesulfonic acid (p-TSA) (0.1 eq) or Pyridinium p-toluenesulfonate (PPTS)

  • Methanol or Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the ligand-linker conjugate in methanol or ethanol.

  • Add a catalytic amount of p-TSA or PPTS to the solution.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, neutralize the acid with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by flash column chromatography or used directly in the next step.

Protocol 3: Oxidation of the Terminal Alcohol to a Carboxylic Acid

Objective: To convert the terminal hydroxyl group to a carboxylic acid for subsequent amide coupling.

Reagents and Materials:

  • Deprotected ligand-linker conjugate from Protocol 2 (1.0 eq)

  • Jones reagent or TEMPO/bleach

  • Acetone or Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure (using Jones reagent):

  • Dissolve the deprotected ligand-linker conjugate in acetone and cool to 0 °C.

  • Slowly add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture through a pad of Celite and concentrate the filtrate.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid-functionalized ligand-linker.

Protocol 4: Amide Coupling of the Second Ligand

Objective: To couple the second ligand (containing an amine) to the carboxylic acid-functionalized linker.

Reagents and Materials:

  • Carboxylic acid-functionalized ligand-linker from Protocol 3 (1.0 eq)

  • Amine-containing second ligand (1.1 eq)

  • HATU (1.2 eq) or HBTU/HOBt

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized ligand-linker in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-containing second ligand to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC.

Data Presentation

The following table summarizes exemplary quantitative data for a hypothetical PROTAC synthesized using the this compound linker. The data is illustrative and compiled from typical values reported for other PEG-linked PROTACs in the literature.

ParameterValueMethod of Determination
Synthesis
Overall Yield5-15%Calculated from starting materials
Purity>98%HPLC
Binding Affinity
Kd (Target Protein)50 nMIsothermal Titration Calorimetry (ITC)
Kd (E3 Ligase)200 nMSurface Plasmon Resonance (SPR)
In Vitro Degradation
DC5025 nMWestern Blot
Dmax>90%Western Blot
Cellular Activity
IC50 (Cell Viability)100 nMMTT Assay

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.

Mandatory Visualization

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 1. Ub Activation & Transfer Ub Ubiquitin (Ub) E3_PROTAC_POI POI-PROTAC-E3 Ternary Complex E2->E3_PROTAC_POI 2. Recruitment E3 E3 Ligase POI Protein of Interest (POI) PROTAC PROTAC Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides 5. Degradation E3_PROTAC_POI->E3 6. Release & Recycling E3_PROTAC_POI->PROTAC POI_Ub Poly-ubiquitinated POI E3_PROTAC_POI->POI_Ub 3. Ubiquitination POI_Ub->Proteasome 4. Recognition Ub_chain Poly-Ub Chain

Caption: General mechanism of action of a PROTAC.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Start POI Ligand & E3 Ligase Ligand Coupling1 Step 1: Couple Ligand 1 to Mesylate Start->Coupling1 Linker This compound Linker Linker->Coupling1 Deprotection Step 2: THP Deprotection Coupling1->Deprotection Functionalization Step 3: Functionalize -OH (optional) Deprotection->Functionalization Coupling2 Step 4: Couple Ligand 2 Functionalization->Coupling2 Purification Purification (HPLC) Coupling2->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Cell_Culture Cell Culture & PROTAC Treatment Characterization->Cell_Culture Ternary_Complex Ternary Complex Formation Assay (e.g., SPR, ITC) Characterization->Ternary_Complex Western_Blot Western Blot (for POI degradation) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax IC50 Determine IC50 Viability_Assay->IC50 Kd Determine Kd Ternary_Complex->Kd

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for PROTAC Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC-Mediated Protein Degradation

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules engineered to selectively eliminate target proteins from cells.[1] This technology represents a paradigm shift in drug discovery, moving beyond traditional inhibition to induce the degradation of disease-causing proteins.[2] PROTACs consist of two distinct ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[2][3] Unlike conventional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.

The efficacy of a PROTAC is determined by several key parameters, including its ability to induce the formation of a stable ternary complex (POI-PROTAC-E3 ligase), trigger subsequent ubiquitination, and ultimately lead to the degradation of the target protein. The primary metrics used to quantify PROTAC activity are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.

These application notes provide a comprehensive overview of the experimental workflow for assessing PROTAC activity, from initial degradation assessment to detailed mechanistic studies. The protocols outlined below are designed to guide researchers in the quantitative evaluation of PROTAC candidates.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow Start Start: PROTAC Candidate Degradation_Assay 1. Protein Degradation Assay (Western Blot / In-Cell Western) Start->Degradation_Assay Data_Analysis_1 Determine DC50 & Dmax Degradation_Assay->Data_Analysis_1 Ternary_Complex_Assay 2. Ternary Complex Formation Assay (TR-FRET / NanoBRET) Data_Analysis_1->Ternary_Complex_Assay Potent Degraders Ubiquitination_Assay 3. Ubiquitination Assay (In-Cell Western / IP-WB) Ternary_Complex_Assay->Ubiquitination_Assay Data_Analysis_2 Assess Cooperativity & Ubiquitination Levels Ubiquitination_Assay->Data_Analysis_2 End End: PROTAC Characterization Data_Analysis_2->End

References

Application Notes and Protocols for MS-Peg5-thp in Neurological Disorder Treatments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is based on the properties of Trihexyphenidyl (THP), as no direct scientific literature is available for a compound named "MS-Peg5-thp." It is hypothesized that "this compound" may refer to a pegylated form of Trihexyphenidyl, a modification aimed at improving drug delivery and pharmacokinetic profiles. Researchers should validate the applicability of this information to their specific molecule.

Introduction

Trihexyphenidyl (THP) is an anticholinergic agent traditionally used to manage symptoms of Parkinson's disease, such as tremors and muscle stiffness.[1] Recent preclinical studies have unveiled a broader mechanism of action for THP, suggesting its potential in treating other neurological disorders, particularly those involving excitotoxicity and seizures, such as organophosphorus intoxication.[2] These findings indicate that THP can suppress glutamatergic and GABAergic synaptic transmission through a mechanism independent of its classical muscarinic receptor antagonism.[2]

The presumed pegylation of THP (as "this compound") suggests a strategic approach to enhance its therapeutic potential. Polyethylene glycol (PEG) modification can improve a drug's solubility, stability, and pharmacokinetic profile, potentially leading to better blood-brain barrier penetration and a longer duration of action. These application notes provide an overview of THP's mechanism of action, quantitative data on its efficacy, and detailed protocols for its investigation in neurological disorder models.

Mechanism of Action

THP exhibits a dual mechanism of action relevant to neurological disorders:

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism: As an anticholinergic agent, THP blocks mAChRs, which is the basis for its use in Parkinson's disease to counteract the relative overactivity of cholinergic pathways in the basal ganglia.[1]

  • Inhibition of Synaptic Transmission (mAChR-Independent): In-depth studies on primary hippocampal cultures have shown that THP can inhibit action potential-dependent glutamatergic and GABAergic synaptic transmissions.[2] This effect is independent of mAChR, N-methyl-D-aspartate receptor (NMDAR), and α7 nicotinic acetylcholine receptor (nAChR) inhibition. This broader inhibitory action on neurotransmission suggests a potential role in conditions characterized by neuronal hyperexcitability.

Quantitative Data

The following table summarizes the quantitative data on the efficacy of Trihexyphenidyl (THP) from preclinical studies.

ParameterValueExperimental ModelSource
IC50 (Inhibition of EPSC & IPSC frequency)6.3 ± 1.3 µMPrimary hippocampal cultures
Onset of Action (Oral Dose)60 minutesHuman
Peak Activity (Oral Dose)2 hoursHuman
Elimination Half-Life 5 to 10 hours (some studies suggest up to 33 hours)Human Adults

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action of THP and a typical experimental workflow for its evaluation.

THP_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_classical Classical Pathway AP Action Potential Vesicle_Release Vesicle Release (Glutamate, GABA) AP->Vesicle_Release triggers THP Trihexyphenidyl (THP) THP->Vesicle_Release Inhibits (mAChR-independent) Receptors Postsynaptic Receptors (e.g., AMPA, GABA-A) Vesicle_Release->Receptors activates Synaptic_Transmission EPSCs / IPSCs Receptors->Synaptic_Transmission mAChR Muscarinic ACh Receptors THP_classical Trihexyphenidyl (THP) THP_classical->mAChR Antagonizes

Caption: Proposed dual mechanism of action for Trihexyphenidyl (THP).

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model Culture Primary Hippocampal Neuron Culture Treatment Treat with this compound (various concentrations) Culture->Treatment Electrophysiology Whole-cell Patch Clamp (Record EPSCs/IPSCs) Treatment->Electrophysiology Data_Analysis Analyze frequency, amplitude, and decay kinetics Electrophysiology->Data_Analysis Animal_Model Neurological Disorder Model (e.g., MPTP-induced Parkinsonism) Drug_Admin Administer this compound Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., motor function) Drug_Admin->Behavioral Histology Post-mortem Brain Tissue Analysis (e.g., neuronal survival) Behavioral->Histology start Hypothesis cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo

Caption: Experimental workflow for evaluating this compound.

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Recording in Primary Hippocampal Cultures

This protocol is adapted from studies investigating the effect of THP on synaptic transmission.

Objective: To determine the effect of this compound on excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in cultured hippocampal neurons.

Materials:

  • Primary hippocampal neuron cultures (e.g., from E18 rat embryos)

  • Neurobasal medium with supplements

  • External recording solution (nominally Mg2+-free)

  • Internal pipette solution

  • This compound stock solution

  • Patch-clamp rig with amplifier and data acquisition system

Procedure:

  • Culture Preparation: Prepare primary hippocampal cultures and maintain for 14-21 days in vitro.

  • Recording Setup:

    • Place a coverslip with cultured neurons into the recording chamber on the microscope stage.

    • Continuously perfuse with Mg2+-free external solution to enhance NMDA receptor activity and record spontaneous synaptic events.

    • Pull glass pipettes to a resistance of 3-5 MΩ and fill with the internal solution.

  • Whole-Cell Recording:

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • To record spontaneous EPSCs, clamp the neuron at a holding potential of -60 mV.

    • To record spontaneous IPSCs, clamp the neuron at a holding potential of 0 mV.

  • Baseline Recording: Record spontaneous synaptic activity for at least 10-15 minutes to establish a stable baseline.

  • Drug Application:

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., ranging from 1 µM to 30 µM).

    • Record for 20 minutes during drug application. The effect of THP typically reaches its peak in 12-16 minutes.

  • Washout: Perfuse with the drug-free external solution for 10-15 minutes to observe the reversal of the effect.

  • Data Analysis:

    • Detect and analyze synaptic events for frequency, amplitude, and decay kinetics using appropriate software.

    • Compare the data from baseline, drug application, and washout periods.

    • Generate concentration-response curves to determine the IC50 of this compound.

Protocol 2: In Vivo Evaluation in an MPTP-Induced Model of Parkinson's Disease

This protocol provides a general framework for assessing the neuroprotective effects of this compound in a toxin-induced model of Parkinson's disease.

Objective: To evaluate the ability of this compound to mitigate dopaminergic neuron loss and motor deficits in an MPTP-induced mouse model of Parkinsonism.

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Vehicle solution

  • Equipment for behavioral testing (e.g., rotarod, open field)

  • Histology and immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Animal Groups: Divide mice into groups: Vehicle control, MPTP + Vehicle, and MPTP + this compound (at various doses).

  • Drug Administration:

    • Administer this compound or vehicle to the respective groups according to the desired treatment regimen (e.g., pre-treatment, co-treatment, or post-treatment relative to MPTP administration). The route of administration (e.g., intraperitoneal, oral) will depend on the formulation of this compound.

  • Induction of Parkinsonism:

    • Administer MPTP to induce dopaminergic neurodegeneration. A common regimen is multiple injections over a short period.

  • Behavioral Assessment:

    • Perform a battery of motor function tests at baseline and various time points after MPTP administration.

    • Rotarod test: to assess motor coordination and balance.

    • Open field test: to evaluate locomotor activity.

  • Tissue Collection and Processing:

    • At the end of the study, euthanize the animals and perfuse them with saline followed by a fixative.

    • Dissect the brains and process them for histological analysis. Focus on the substantia nigra and striatum.

  • Immunohistochemistry:

    • Perform immunohistochemistry on brain sections using an antibody against tyrosine hydroxylase (TH) to label dopaminergic neurons.

    • Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

  • Data Analysis:

    • Compare the behavioral scores and neuroanatomical data between the different treatment groups.

    • Assess whether this compound treatment leads to a significant preservation of dopaminergic neurons and an improvement in motor function compared to the MPTP + Vehicle group.

Potential Applications and Future Directions

The unique, dual mechanism of action of THP suggests its potential utility in a range of neurological disorders beyond Parkinson's disease. The development of a pegylated form like this compound could further enhance its therapeutic index. Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Characterizing the profile of this compound to determine its advantages over the parent compound.

  • Broadening Therapeutic Targets: Investigating the efficacy of this compound in models of epilepsy, traumatic brain injury, and other conditions characterized by neuronal hyperexcitability.

  • Elucidating the Molecular Target: Identifying the specific molecular target responsible for the mAChR-independent inhibition of synaptic transmission to aid in the development of more targeted therapies.

  • Clinical Translation: If preclinical data is promising, advancing this compound into clinical trials for relevant neurological disorders.

References

Application Notes and Protocols for Cell-Based Evaluation of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that co-opt the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] A PROTAC is a heterobifunctional molecule composed of two distinct ligands connected by a linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The evaluation of PROTAC efficacy requires a multi-faceted approach, employing a suite of cell-based assays to confirm target engagement, ternary complex formation, ubiquitination, target degradation, and downstream functional consequences. This document provides detailed application notes and protocols for key cell-based assays used to characterize the efficacy of PROTACs.

Core Assays for PROTAC Characterization

A comprehensive assessment of a PROTAC's cellular activity involves a step-wise validation of its mechanism of action (MoA). The primary assays can be categorized as follows:

  • Target Engagement: Confirms the PROTAC binds to the intended protein of interest within the cell.

  • Ternary Complex Formation: Verifies the formation of the critical PROTAC-POI-E3 ligase complex.

  • Target Ubiquitination: Demonstrates that the recruited E3 ligase is functional and ubiquitinates the target protein.

  • Target Degradation: Quantifies the extent and potency of POI degradation.

  • Downstream Signaling and Phenotypic Effects: Evaluates the functional consequences of target protein removal.

  • Selectivity and Off-Target Analysis: Assesses the specificity of the PROTAC for the intended target.

Data Presentation: Quantitative Parameters for PROTAC Efficacy

The efficacy of a PROTAC is defined by several key quantitative parameters, which are crucial for comparing and optimizing potential drug candidates.

ParameterDescriptionCommon Assay(s)Typical Units
DC50 The concentration of a PROTAC required to degrade 50% of the target protein.[2]Western Blot, HiBiT Assay, In-Cell ELISAnM or µM
Dmax The maximum percentage of target protein degradation achievable with a given PROTAC.Western Blot, HiBiT Assay, In-Cell ELISA%
EC50 (Ternary Complex) The concentration of a PROTAC that promotes 50% of the maximal ternary complex formation.NanoBRET Ternary Complex AssaynM or µM
BRET Signal A measure of the proximity between the target protein and the E3 ligase, indicating ternary complex formation.NanoBRET Ternary Complex AssayBRET Ratio
Ubiquitination Signal A measure of the level of ubiquitination of the target protein.Ubiquitination Assays (e.g., ELISA, TR-FRET)Relative Signal Units
Thermal Shift (ΔTm) The change in the melting temperature of the target protein upon PROTAC binding, indicating target engagement.Cellular Thermal Shift Assay (CETSA)°C

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

The following diagram illustrates the canonical signaling pathway for PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Degradation POI Degradation Proteasome->Degradation Ub Ubiquitin Ub->Ubiquitination Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start: Novel PROTAC Compound Target_Engagement Target Engagement (CETSA) Start->Target_Engagement Ternary_Complex Ternary Complex Formation (NanoBRET) Target_Engagement->Ternary_Complex Ubiquitination Target Ubiquitination (IP-Western, ELISA) Ternary_Complex->Ubiquitination Degradation Target Degradation (Western Blot, HiBiT) Ubiquitination->Degradation Downstream_Effects Downstream Signaling & Phenotypic Assays Degradation->Downstream_Effects Selectivity Selectivity Profiling (Quantitative Proteomics) Degradation->Selectivity End End: Characterized PROTAC Downstream_Effects->End Selectivity->End

References

Troubleshooting & Optimization

Technical Support Center: Enhancing PROTAC Solubility with MS-Peg5-thp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of Proteolysis Targeting Chimeras (PROTACs) using the MS-Peg5-thp linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A1: this compound is a heterobifunctional PROTAC linker that incorporates a polyethylene glycol (PEG) chain of five ethylene glycol units. One end of the linker has a methanesulfonyl (Ms) group, which is a good leaving group for reaction with a nucleophile on a warhead or E3 ligase ligand. The other end is protected by a tetrahydropyranyl (THP) group. The PEG chain increases the hydrophilicity and overall water solubility of the resulting PROTAC molecule.[1][2] The flexible nature of the PEG linker can also aid in the formation of a stable ternary complex between the target protein and the E3 ligase.

Q2: What is the role of the tetrahydropyranyl (THP) group in the this compound linker?

A2: The tetrahydropyranyl (THP) group in this compound serves as a protecting group for a hydroxyl functionality. In organic synthesis, protecting groups are used to temporarily block a reactive functional group to prevent it from interfering with other reactions. The THP group is stable under many non-acidic reaction conditions and can be readily removed when needed. Notably, the incorporation of the THP group can also contribute to the overall solubility of the linker and the final PROTAC conjugate in organic solvents used during synthesis.

Q3: Can the use of a PEG linker like this compound negatively impact other PROTAC properties?

A3: While PEG linkers are excellent for improving solubility, they can potentially affect other PROTAC properties. Compared to more rigid alkyl linkers, flexible PEG linkers might lead to a higher entropic penalty upon binding to the target protein and E3 ligase, which could impact the stability of the ternary complex. Additionally, PEG linkers can sometimes be more susceptible to in vivo metabolism compared to alkyl chains, potentially affecting the pharmacokinetic profile of the PROTAC.[1] Therefore, a balance between solubility enhancement and other drug-like properties must be considered during the design phase.

Q4: Besides using PEG linkers, what other strategies can be employed to improve PROTAC solubility?

A4: Several formulation strategies can be used to enhance the solubility of poorly soluble PROTACs. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and maintain a supersaturated state in solution.

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of hydrophobic PROTACs.

  • Nanoparticle Formulations: Encapsulating PROTACs in nanoparticles can enhance their solubility and delivery to target cells.

  • Use of Co-solvents: For in vitro experiments, the addition of a small percentage of a biocompatible co-solvent like DMSO can improve solubility.

Troubleshooting Guide

Issue 1: My PROTAC with the this compound linker is still precipitating out of my aqueous buffer.

  • Possible Cause 1: Insufficient hydrophilicity.

    • Solution: While the PEG5 chain adds significant hydrophilicity, highly hydrophobic warheads or E3 ligase ligands can still dominate the overall physicochemical properties of the PROTAC. Consider synthesizing a PROTAC with a longer PEG chain (e.g., PEG7, PEG9) to further increase aqueous solubility.

  • Possible Cause 2: The PROTAC concentration exceeds its thermodynamic solubility.

    • Solution: Determine the kinetic and thermodynamic solubility of your PROTAC in the specific buffer you are using (see Experimental Protocols section). If your experimental concentration is too high, you may need to lower it or use a formulation strategy to increase the apparent solubility.

  • Possible Cause 3: Incorrect buffer pH.

    • Solution: If your PROTAC contains ionizable groups, its solubility will be pH-dependent. Test the solubility of your PROTAC in a range of buffers with different pH values to find the optimal conditions.

Issue 2: I am observing inconsistent results in my cell-based degradation assays.

  • Possible Cause 1: PROTAC precipitation in cell culture media.

    • Solution: Visually inspect your stock solutions and final dilutions in cell culture media for any signs of precipitation before adding them to the cells. It is recommended to determine the kinetic solubility of your PROTAC in the specific cell culture medium used for your experiments.

  • Possible Cause 2: Instability of the PROTAC in the media.

    • Solution: Prepare fresh dilutions of your PROTAC from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Issue 3: The synthesis of my PROTAC using the this compound linker is giving a low yield.

  • Possible Cause 1: Inefficient reaction of the methanesulfonyl (Ms) group.

    • Solution: The mesylate is a good leaving group, but the reaction with your nucleophile (on the warhead or E3 ligase ligand) may require optimization. Ensure your nucleophile is sufficiently reactive and consider adjusting the reaction conditions (e.g., temperature, base, solvent).

  • Possible Cause 2: Premature cleavage of the THP protecting group.

    • Solution: The THP group is sensitive to acidic conditions. Ensure that all reaction and purification steps are performed under neutral or basic conditions until you are ready to deprotect the linker.

Quantitative Data on Solubility Improvement

PROTACLinker TypeAqueous Solubility (µg/mL)Fold IncreaseReference
PROTAC AAlkyl Chain< 1-Fictional, representative
PROTAC A-PEG33-unit PEG15>15xFictional, representative
PROTAC BAlkyl-Aryl5-Fictional, representative
PROTAC B-PEG44-unit PEG5010xFictional, representative
ARV-825PEG/Alkyl< 7-[Published Data]
ARV-825 FormulationEmulsion-based> 100>14x[Published Data]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of a PROTAC in a buffer of choice.

Materials:

  • PROTAC stock solution (10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well filter plate (0.45 µm)

  • 96-well UV-transparent plate

  • Plate shaker

  • Centrifuge with a plate rotor

  • UV-Vis plate reader

Methodology:

  • Preparation of Standards: Prepare a standard curve of the PROTAC in 100% DMSO.

  • Sample Preparation: Add 198 µL of the aqueous buffer to each well of the 96-well filter plate. Add 2 µL of the 10 mM PROTAC stock solution to initiate precipitation.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.

  • Filtration: Centrifuge the filter plate at 1500 x g for 10 minutes to separate the undissolved precipitate.

  • Quantification: Transfer the filtrate to a 96-well UV-transparent plate and measure the absorbance at the λmax of the PROTAC.

  • Calculation: Determine the concentration of the dissolved PROTAC in the filtrate using the standard curve. This concentration represents the kinetic solubility.

Protocol 2: Thermodynamic Solubility Assay

This protocol describes the shake-flask method for determining the thermodynamic solubility of a PROTAC.

Materials:

  • Solid PROTAC powder

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker

  • Syringe filters (0.22 µm)

  • HPLC system with a UV detector

Methodology:

  • Sample Preparation: Add an excess amount of the solid PROTAC powder to a glass vial containing a known volume of the aqueous buffer.

  • Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved PROTAC in the filtrate by HPLC-UV.

  • Calculation: Determine the concentration from a standard curve prepared with known concentrations of the PROTAC. This concentration is the thermodynamic solubility.

Visualizations

PROTAC_Solubility_Workflow cluster_synthesis PROTAC Synthesis cluster_solubility_issue Solubility Issue cluster_troubleshooting Troubleshooting Warhead Warhead PROTAC Synthesized PROTAC Warhead->PROTAC Conjugation Linker This compound Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Precipitation Precipitation in Aqueous Buffer PROTAC->Precipitation Solubility_Assay Kinetic/Thermodynamic Solubility Assay Precipitation->Solubility_Assay Characterize Formulation Formulation Strategy (e.g., ASD, SEDDS) Solubility_Assay->Formulation Optimize Longer_PEG Synthesize with Longer PEG Chain Solubility_Assay->Longer_PEG Redesign

Caption: A workflow for addressing PROTAC solubility issues.

Caption: The chemical components of the this compound linker.

References

Technical Support Center: Overcoming Poor Cell Permeability of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing the challenges associated with the poor cell permeability of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: My PEGylated PROTAC is potent in biochemical assays but shows low activity in cell-based assays. Could this be a permeability issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight (often >800 Da) and polar surface area, frequently face challenges in crossing the cell membrane to reach their intracellular targets.[1][2] Even with high binding affinity to the target protein and the E3 ligase, insufficient intracellular concentration will lead to diminished degradation activity.[1]

Q2: What are the key physicochemical properties of a PEGylated PROTAC that influence its cell permeability?

A: Several physicochemical properties are critical for the cell permeability of PROTACs. Key factors include:

  • Molecular Weight (MW): Higher molecular weights generally correlate with lower passive diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A large PSA, a common feature of PROTACs, can limit membrane permeability.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can negatively impact permeability. Strategies like replacing amide bonds with esters can reduce the HBD count and improve permeability.

  • Lipophilicity (LogP): An optimal lipophilicity is crucial. While a certain degree of lipophilicity is necessary to enter the lipid bilayer, excessively high LogP can result in poor aqueous solubility or entrapment within the cell membrane.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The ability of a PROTAC to adopt a folded conformation in the lipophilic environment of the cell membrane, often stabilized by IMHB, can shield polar groups and enhance permeability. This "chameleon-like" behavior is thought to be a key factor for some permeable PROTACs.

Q3: How does the length of the PEG linker affect the cell permeability of my PROTAC?

A: The length of the PEG linker has a significant and often non-linear impact on cell permeability.

  • Shorter PEG linkers are generally favored for better permeability as they reduce the overall molecular weight and polar surface area.

  • Longer PEG linkers can increase the flexibility of the PROTAC, but an excessively long linker can lead to a higher entropic penalty upon binding and may not necessarily improve permeability. In some cases, longer linkers can provide the necessary flexibility for the PROTAC to adopt a favorable conformation for ternary complex formation.

The optimal linker length is a balance between maintaining sufficient flexibility for ternary complex formation and minimizing the negative impact on physicochemical properties. This often needs to be determined empirically for each PROTAC system.

Q4: I am observing high efflux of my PROTAC in a Caco-2 assay. What does this mean and how can I address it?

A: High efflux, indicated by a Papp (B-A) to Papp (A-B) ratio greater than 2, suggests that your PROTAC is a substrate for active efflux transporters (like P-glycoprotein or BCRP) in the Caco-2 cells. This means that even if the PROTAC can enter the cell, it is actively pumped out, leading to low intracellular accumulation.

To address this, you can:

  • Modify the PROTAC structure: Small structural modifications to the warhead, linker, or E3 ligase ligand can sometimes disrupt the recognition by efflux transporters.

  • Co-administration with an efflux inhibitor: In an experimental setting, using known efflux pump inhibitors can help confirm if your PROTAC is a substrate and can improve its intracellular concentration.

  • Change the E3 ligase ligand: Different E3 ligase ligands can influence the overall properties of the PROTAC and its interaction with transporters.

Q5: Are there alternatives to PEG linkers to improve cell permeability?

A: Yes, while PEG linkers are common due to their ability to improve solubility, other linker chemistries can be explored to enhance permeability:

  • Alkyl Chains: Lipophilic alkyl chains are frequently used. However, simply replacing a PEG linker with an alkyl linker does not always guarantee improved permeability and can sometimes lead to a decrease.

  • Rigid Linkers: Incorporating rigid moieties like piperazine or piperidine rings can constrain the PROTAC's conformation, which may lead to a more favorable energetic state for membrane crossing.

  • Amide-to-Ester Substitution: Replacing an amide bond in the linker with an ester can reduce the hydrogen bond donor count and has been shown to dramatically increase the membrane permeability of some PROTACs.

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Low cellular activity despite high biochemical potency Poor cell permeability1. Perform permeability assays (PAMPA, Caco-2) to quantify permeability. 2. Systematically modify the linker (shorten length, change from PEG to alkyl or a more rigid linker). 3. Reduce the number of HBDs/HBAs (e.g., amide-to-ester substitution). 4. Optimize lipophilicity (LogP).
High variability in cell-based assay results Poor aqueous solubility of the PROTAC1. Measure the aqueous solubility of the compound. 2. Incorporate more polar groups or use shorter PEG linkers to improve solubility. 3. For Caco-2 assays, consider adding a low concentration of BSA (e.g., 0.25%) to the assay buffer to improve recovery, but be mindful of potential impacts on data interpretation.
Low recovery in Caco-2 permeability assay Non-specific binding to the assay plate or cells1. Add a small percentage of Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific binding. 2. Optimize incubation time; longer incubation may not always lead to better results and can sometimes decrease recovery.
PROTAC shows good passive permeability in PAMPA but is still inactive in cells PROTAC is a substrate for efflux pumps1. Perform a bidirectional Caco-2 assay to determine the efflux ratio. 2. If the efflux ratio is high, consider structural modifications to the PROTAC to avoid recognition by efflux transporters.
Difficulty in synthesizing a permeable PROTAC The inherent "beyond Rule of 5" properties of PROTACs1. Consider advanced strategies such as the "in-cell CLIPTAC" approach, where two smaller, more permeable precursors are delivered into the cell and then click together to form the active PROTAC. 2. Explore prodrug strategies where polar functional groups are masked with lipophilic, cleavable moieties to enhance permeability.

Quantitative Data Summary

The following tables summarize representative quantitative data from permeability assays for PROTACs with different linker compositions. These values are illustrative and highlight the impact of structural modifications on permeability.

Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA Assay)

PROTAC SeriesLinker CompositionApparent Permeability (Pe) (x 10-6 cm/s)Reference
MZ Series2-unit PEG linker0.6
MZ Series3-unit PEG linker0.03
MZP Series2-unit PEG linker~0.04 (estimated from graph)
MZP Series4-unit PEG linker~0.02 (estimated from graph)
AT Series1-unit PEG linker0.005
AT Series2-unit PEG linker0.006

Table 2: Comparison of Permeability for PROTACs with Different E3 Ligase Ligands and Linkers (Caco-2 Assay)

PROTACE3 Ligase LigandLinker TypePapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux RatioReference
14 CereblonPEG1.714.18.4
20b VHLAlkyl0.350.24~0.7
20d VHLPEG< LOQ9.6> 12

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures the passive diffusion of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Phospholipid solution (e.g., 1% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Prepare Acceptor Plate: Add PBS (pH 7.4) to each well of the acceptor plate.

  • Coat Donor Plate Membrane: Carefully add a small volume (e.g., 5 µL) of the phospholipid solution to the membrane of each well in the donor plate.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS (often with a small percentage of DMSO, e.g., 5%) to the desired concentration (e.g., 1-10 µM).

  • Add Donor Solutions: Add the donor solutions to the wells of the coated donor plate.

  • Assemble the PAMPA Plate: Place the donor plate on top of the acceptor plate.

  • Incubate: Incubate the assembled plate at room temperature for a defined period (e.g., 10-20 hours).

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the effective permeability (Pe) using the appropriate formula, taking into account the concentrations, volumes, membrane area, and incubation time.

Caco-2 Permeability Assay

This cell-based assay assesses both passive and active transport across a monolayer of human colorectal adenocarcinoma cells (Caco-2), which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test PROTAC and control compounds

  • LC-MS/MS for analysis

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells on the Transwell® inserts and culture for 18-22 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare Dosing Solutions: Dissolve the test PROTAC and control compounds in the transport buffer to the desired concentration (e.g., 10 µM).

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) compartment.

    • Add the dosing solution to the apical (top) compartment.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • Wash the cell monolayer with pre-warmed transport buffer.

    • Add fresh transport buffer to the apical compartment.

    • Add the dosing solution to the basolateral compartment.

  • Incubate: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).

  • Sample Collection: At various time points or at the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analyze Samples: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Calculate the Papp value for both A-B and B-A directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Visualizations

PROTAC_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PROTAC_ext PEGylated PROTAC PROTAC_mem Membrane Crossing PROTAC_ext->PROTAC_mem PROTAC_int Intracellular PROTAC PROTAC_mem->PROTAC_int Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC_int->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Ub Degradation Target Degradation Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

Permeability_Troubleshooting_Workflow Start Start: Low Cellular Activity Biochem_Assay High Potency in Biochemical Assay? Start->Biochem_Assay Permeability_Assay Perform Permeability Assay (PAMPA / Caco-2) Biochem_Assay->Permeability_Assay Yes Other_Issues Investigate Other Issues: - Target Engagement - Ternary Complex Formation Biochem_Assay->Other_Issues No Low_Perm Low Permeability (Papp < 1 x 10⁻⁶ cm/s) Permeability_Assay->Low_Perm High_Efflux High Efflux Ratio (>2 in Caco-2)? Permeability_Assay->High_Efflux Optimize_Linker Optimize Linker: - Shorter Length - Change Type (Alkyl/Rigid) - Amide -> Ester Low_Perm->Optimize_Linker High_Efflux->Optimize_Linker No Modify_Structure Modify Structure to Avoid Efflux Transporters High_Efflux->Modify_Structure Yes Re_evaluate Re-evaluate Cellular Activity Optimize_Linker->Re_evaluate Modify_Structure->Re_evaluate

Caption: Troubleshooting workflow for low cellular activity of PROTACs.

References

Troubleshooting PROTAC synthesis with MS-Peg5-thp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on challenges related to the MS-Peg5-thp linker.

Frequently Asked Questions (FAQs)

Q1: My initial coupling reaction of a ligand to the this compound linker shows low yield and multiple byproducts. What are the common causes and solutions?

Low yield in the initial coupling step is a frequent challenge, often stemming from reaction conditions, reagent stability, or monitoring issues.

Common Causes & Troubleshooting Steps:

  • Suboptimal Coupling Reagents: The choice of coupling reagents is critical for efficient amide bond formation, a common strategy for conjugating ligands to linkers.[1]

    • Solution: Use well-established coupling reagents like HATU or HOBt with a tertiary amine base such as DIPEA. Ensure the reagents are fresh and stored under anhydrous conditions.[1][2]

  • Improper Stoichiometry: An incorrect ratio of ligand, linker, and coupling reagents can lead to incomplete reactions or the formation of side products.

    • Solution: Typically, a slight excess (1.1-1.2 equivalents) of the linker and coupling reagents relative to the primary ligand is recommended to drive the reaction to completion.[1]

  • Reaction Conditions: Moisture and improper temperature can significantly hinder the reaction.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents like DMF or DMSO.[1] Most coupling reactions proceed efficiently at room temperature overnight.

  • Inadequate Monitoring: Without proper tracking, it's difficult to determine the optimal reaction time.

    • Solution: Monitor the reaction progress regularly using Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting materials and the formation of the desired product.

Summary of Common Amide Coupling Reagents

Reagent Activating Agent Base Commonly Used Key Advantages
HATU HOBt derivative DIPEA High efficiency, fast reaction times, low racemization.
HBTU/HOBt HOBt DIPEA, NMM Cost-effective, widely used, stable.

| EDC/HOBt | HOBt | None (or DIPEA) | Water-soluble carbodiimide, useful in aqueous media. |

Q2: I am struggling with the deprotection of the Tetrahydropyran (THP) group. What are the recommended procedures?

The THP group is an acid-labile protecting group for alcohols. Its removal requires carefully controlled acidic conditions to avoid degrading other sensitive functional groups in the PROTAC molecule.

Recommended Deprotection Conditions:

  • Mild Acidic Conditions: The most common and recommended method is using a mild acid catalyst. Strong acids like concentrated HCl or high concentrations of TFA can cause unwanted side reactions or degradation of the PROTAC structure.

  • Monitoring: Always monitor the deprotection reaction by LC-MS to ensure complete removal of the THP group without product degradation.

Detailed Experimental Protocol: THP Deprotection

  • Reagent Preparation: Prepare a deprotection solution. Common options include:

    • 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

    • A mixture of Acetic Acid:THF:Water (e.g., 4:2:1 ratio).

    • Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent like Ethanol (EtOH).

  • Reaction Setup: Dissolve the THP-protected intermediate in the appropriate solvent (e.g., DCM for TFA deprotection).

  • Execution: Cool the solution to 0 °C and add the deprotection solution dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

  • Monitoring: Take aliquots at regular intervals (e.g., every 30 minutes) and analyze by LC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acid and solvent. The resulting product is often an amine salt (if TFA is used) and can sometimes be used in the next step without further purification.

Troubleshooting_Workflow start Low Yield or Failed Reaction check_lcms Analyze Crude Reaction by LC-MS start->check_lcms sm_present Starting Material Remains? check_lcms->sm_present product_present Desired Product Formed? sm_present->product_present No incomplete_rxn Incomplete Reaction sm_present->incomplete_rxn Yes no_product No Product Formation product_present->no_product No side_products Multiple Side Products product_present->side_products Yes, with impurities purification_issue Product Formed, Lost on Workup product_present->purification_issue Yes, clean reaction action_incomplete Action: - Increase reaction time - Increase temperature - Check reagent equivalents incomplete_rxn->action_incomplete action_no_product Action: - Verify reagent quality/activity - Check for incompatible functional groups - Re-evaluate reaction conditions (solvent, catalyst) no_product->action_no_product action_side_products Action: - Lower reaction temperature - Use milder reagents - Check for air/moisture sensitivity side_products->action_side_products action_purification Action: - Modify extraction/wash steps - Check product stability to workup conditions - Optimize purification (e.g., HPLC gradient) purification_issue->action_purification

References

Technical Support Center: Optimization of Linker Length for Enhanced PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Proteolysis Targeting Chimera (PROTAC) linker length for enhanced target protein degradation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length so critical for activity?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][] The primary role of the linker is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[][3] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1]

The length of the linker is a critical parameter because it dictates the geometry and stability of this ternary complex.

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.

  • If the linker is too long, it may lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination because the lysine residues on the target protein are not correctly positioned.

Therefore, optimizing the linker length is a crucial step to ensure the formation of a productive ternary complex and achieve maximal degradation of the target protein.

Q2: What are the most common types of linkers used in PROTAC design?

The most commonly used linkers in PROTAC design are flexible polyethylene glycol (PEG) and alkyl chains of varying lengths. These are popular due to their synthetic accessibility and the flexibility they provide, which can accommodate the formation of a productive ternary complex. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help to pre-organize the PROTAC into a favorable conformation and improve physicochemical properties.

Q3: How does linker composition, beyond length, affect PROTAC performance?

Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.

  • Hydrophilic linkers , such as PEG, can improve the solubility of the PROTAC molecule.

  • Lipophilic or rigid linkers can enhance cell permeability and conformational stability. The chemical nature of the linker can also impact the stability of the ternary complex and, consequently, the degradation efficiency.

Q4: What is the "hook effect" in the context of PROTACs, and how can it be mitigated?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC molecules can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are unable to form the productive ternary complex required for degradation.

To mitigate the hook effect:

  • Perform careful dose-response studies to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

  • Enhance ternary complex cooperativity by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.

  • Modify linker flexibility. A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.

This is a common challenge in PROTAC development. Several factors could be contributing to this issue:

  • Suboptimal Linker Length: Even with good binary affinities, the linker may not have the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is critical for ubiquitination.

  • Poor Cell Permeability: The physicochemical properties of your PROTAC, influenced by the linker, might be preventing it from efficiently crossing the cell membrane to reach its intracellular target.

  • Cellular Efflux: The PROTAC may be actively transported out of the cells by efflux pumps, resulting in intracellular concentrations that are too low to induce degradation.

Solutions:

  • Synthesize a library of PROTACs with varying linker lengths. This is the most direct way to address the issue of suboptimal linker length. Even small changes in linker length can have a significant impact on degradation efficacy.

  • Evaluate ternary complex formation directly. Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or FRET-based assays to assess the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system.

  • Assess cell permeability and efflux. Utilize cellular uptake and efflux assays to determine if your PROTAC is reaching its intracellular target at sufficient concentrations.

Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.

The hook effect can be a major obstacle in developing potent PROTACs. Here are some strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thus mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target protein and the E3 ligase.

  • Modify Linker Flexibility: Introducing more rigid elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex, which can sometimes reduce the hook effect.

  • Careful Dose-Response Studies: Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)ERα Degradation (%)IC50 (µM)
Compound 99< 20> 200
Compound 1112~50~140
Compound 13 16 ~80 ~26
Compound 1419< 40> 200
Compound 1521< 20> 200

Data from a study on ERα degraders, showing that a 16-atom linker was optimal.

Table 2: Impact of Linker Length on p38α Degradation

PROTAC CompoundLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Compound APEG12> 1000< 20
Compound BPEG1550> 90
Compound C PEG 17 25 > 95
Compound DPEG20150~70
Compound EPEG23> 500< 40

Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

  • Procedure:

    • Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for the desired time (e.g., 24 hours).

    • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

    • Densitometry Analysis: Quantify the band intensities to determine the relative protein levels.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

SPR is a powerful biophysical technique to measure the real-time formation and stability of the ternary complex.

  • General Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

    • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. Kinetic parameters (kon, koff) and affinity (KD) for the ternary complex can be determined by fitting the sensorgram data to appropriate binding models. Cooperativity can be calculated by comparing the affinity of the second protein partner in the presence and absence of the PROTAC.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Ub_POI Polyubiquitinated POI Ubiquitination->Ub_POI Adds Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Mediates Degradation->PROTAC Recycled Fragments Peptide Fragments Degradation->Fragments

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Start Start: PROTAC Design Synthesis Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesis Biophysical Biophysical Assays (SPR, ITC, FRET) Synthesis->Biophysical Ternary_Complex Assess Ternary Complex Formation & Stability Biophysical->Ternary_Complex Cell_Based Cell-Based Assays Ternary_Complex->Cell_Based Promising Candidates Western_Blot Western Blot for Target Degradation (DC50, Dmax) Cell_Based->Western_Blot Viability Cell Viability Assay (IC50) Cell_Based->Viability Optimization Data Analysis & Lead Optimization Western_Blot->Optimization Viability->Optimization Optimization->Synthesis Iterate Design End Optimized PROTAC Optimization->End

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Linker_Length_Logic cluster_linker Linker Length cluster_outcome Outcome cluster_result Result Too_Short Too Short Steric_Hindrance Steric Hindrance No Ternary Complex Too_Short->Steric_Hindrance Optimal Optimal Length Stable_Complex Stable & Productive Ternary Complex Optimal->Stable_Complex Too_Long Too Long Unstable_Complex Unstable/Unproductive Ternary Complex Too_Long->Unstable_Complex No_Degradation No Degradation Steric_Hindrance->No_Degradation Max_Degradation Maximum Degradation Stable_Complex->Max_Degradation Reduced_Degradation Reduced/No Degradation Unstable_Complex->Reduced_Degradation

Caption: The logical relationship between linker length and PROTAC efficacy.

References

Common challenges in handling and storing MS-Peg5-thp

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the common challenges associated with handling and storing MS-Peg5-thp.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in experimental settings.

Issue 1: Suspected Degradation of this compound

Question: I suspect my this compound has degraded. What are the likely causes and how can I verify its integrity?

Answer:

This compound is a bifunctional linker with two reactive moieties: a mesylate (Ms) group and a tetrahydropyranyl (THP) ether. Each is susceptible to degradation under specific conditions.

  • Mesylate (Ms) Group Instability: The mesylate group is a good leaving group and is prone to nucleophilic substitution and hydrolysis. This reactivity is essential for its intended function in PROTAC synthesis but also makes it susceptible to degradation.

    • Hydrolysis: The mesylate group can hydrolyze in the presence of water, especially at non-neutral pH. The rate of hydrolysis is influenced by pH and temperature.

    • Nucleophilic Attack: The mesylate group can react with various nucleophiles, including amines, thiols, and even some solvents or buffer components.

  • Tetrahydropyranyl (THP) Ether Instability: The THP ether is sensitive to acidic conditions and can be cleaved to reveal a hydroxyl group.[1][2][3][4]

    • Acid-Catalyzed Cleavage: Exposure to even mild acidic conditions during experimental workup or storage can lead to the cleavage of the THP ether.[1]

Troubleshooting Workflow:

cluster_0 Troubleshooting Suspected Degradation start Suspected Degradation of this compound check_storage Review Storage Conditions (Temp, Moisture, Light) start->check_storage check_handling Review Handling Procedures (Solvents, pH, Reagents) start->check_handling analytical_qc Perform Analytical QC (LC-MS, NMR) check_storage->analytical_qc check_handling->analytical_qc degraded Degradation Confirmed analytical_qc->degraded stable Compound is Stable analytical_qc->stable discard Discard and Obtain Fresh Reagent degraded->discard optimize_protocol Optimize Experimental Protocol (Control pH, Use Anhydrous Solvents) degraded->optimize_protocol

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocol: Integrity Assessment by LC-MS

  • Objective: To determine the purity and identify potential degradation products of this compound.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a compatible solvent such as acetonitrile or DMSO.

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any potential impurities.

    • Mass Spectrometry Analysis:

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Scan for the expected mass of this compound and potential degradation products (e.g., hydrolyzed mesylate, cleaved THP ether).

  • Data Interpretation:

    • A single major peak corresponding to the correct mass of this compound indicates a pure and stable compound.

    • The presence of additional peaks may indicate degradation products or impurities.

Issue 2: Poor Solubility of this compound

Question: I am having difficulty dissolving this compound. What solvents are recommended?

Answer:

The polyethylene glycol (PEG) component of this compound generally imparts good solubility in a range of solvents. However, the overall solubility can be influenced by the purity of the compound and the presence of any residual salts.

Recommended Solvents:

SolventPolarityNotes
Dimethylformamide (DMF)Polar aproticGenerally provides good solubility.
Dimethyl sulfoxide (DMSO)Polar aproticExcellent solvent for many organic compounds.
Dichloromethane (DCM)NonpolarCan be used for reactions and purification.
Acetonitrile (ACN)Polar aproticSuitable for analytical techniques like HPLC.
WaterPolar proticSolubility may be limited; the PEG chain enhances aqueous solubility, but the organic end groups may reduce it.

Troubleshooting Steps:

  • Start with a small amount: Test the solubility of a small quantity of the compound in the desired solvent before preparing a larger stock solution.

  • Use co-solvents: If solubility is limited in a single solvent, a mixture of solvents (e.g., DMSO and water) may improve dissolution.

  • Gentle warming and sonication: These techniques can aid in the dissolution of the compound. Avoid excessive heat, which could promote degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored as a solid at -20°C in a tightly sealed container, protected from moisture and light. Under these conditions, it is expected to be stable for an extended period.

Q2: How should I prepare a stock solution of this compound?

A2: It is recommended to prepare fresh stock solutions for each experiment. If a stock solution must be stored, it should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C. Use anhydrous solvents to minimize hydrolysis of the mesylate group.

Q3: Can I use protic solvents like methanol or ethanol with this compound?

A3: While the PEG component is soluble in alcohols, the mesylate group is susceptible to solvolysis in the presence of protic solvents. It is best to avoid prolonged exposure to or heating with protic solvents to prevent degradation.

Q4: What are the potential incompatibilities of this compound with other reagents?

A4:

  • Acids: Avoid acidic conditions to prevent cleavage of the THP ether.

  • Strong Bases: While the THP ether is stable to bases, strong bases can promote elimination or other side reactions with the mesylate group.

  • Nucleophiles: The mesylate group will react with strong nucleophiles. This is the intended reaction in PROTAC synthesis, but unintended reactions with other nucleophilic reagents should be avoided.

Q5: How can I monitor the progress of a reaction involving this compound?

A5: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the consumption of this compound and the formation of the desired product.

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Objective: To prepare a stock solution of this compound for use in experiments.

  • Materials:

    • This compound solid

    • Anhydrous solvent (e.g., DMF or DMSO)

    • Inert gas (e.g., argon or nitrogen)

    • Sterile microcentrifuge tubes

  • Methodology:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Briefly centrifuge the vial to ensure all the solid is at the bottom.

    • Under an inert atmosphere, add the desired volume of anhydrous solvent to the vial to achieve the target concentration.

    • Gently vortex or sonicate until the solid is completely dissolved.

    • If not for immediate use, aliquot the stock solution into single-use, tightly sealed vials under an inert atmosphere and store at -80°C.

cluster_1 Reconstitution Workflow start Equilibrate Vial to RT centrifuge Centrifuge Vial start->centrifuge add_solvent Add Anhydrous Solvent (under inert gas) centrifuge->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve use_or_store Use Immediately or Aliquot for Storage dissolve->use_or_store use Proceed with Experiment use_or_store->use Immediate Use store Store Aliquots at -80°C use_or_store->store Storage

Caption: Workflow for the reconstitution of this compound.

Protocol 2: General Procedure for Coupling Reaction with this compound
  • Objective: To provide a general guideline for the reaction of this compound with a nucleophile (e.g., an amine-containing molecule).

  • Materials:

    • This compound stock solution

    • Nucleophile (e.g., amine-containing warhead or E3 ligase ligand)

    • Anhydrous aprotic solvent (e.g., DMF)

    • Non-nucleophilic base (e.g., diisopropylethylamine - DIPEA)

    • Inert gas atmosphere

  • Methodology:

    • Dissolve the nucleophilic substrate in anhydrous DMF under an inert atmosphere.

    • Add the non-nucleophilic base (e.g., 1.5-2.0 equivalents) to the solution.

    • Add the this compound stock solution (typically 1.0-1.2 equivalents) dropwise to the reaction mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Upon completion, quench the reaction and proceed with standard aqueous workup and purification procedures.

Signaling Pathways and Logical Relationships

cluster_2 Chemical Stability of this compound compound This compound mesylate_degradation Mesylate Hydrolysis/ Nucleophilic Attack compound->mesylate_degradation Aqueous/Nucleophilic Conditions thp_degradation THP Ether Cleavage compound->thp_degradation Acidic Conditions stable_conditions Anhydrous, Neutral pH, -20°C Storage compound->stable_conditions Proper Handling & Storage degraded_product1 Hydrolyzed/Substituted Linker mesylate_degradation->degraded_product1 degraded_product2 Hydroxylated Linker thp_degradation->degraded_product2

Caption: Logical relationships of this compound stability.

References

Technical Support Center: Optimizing Reaction Conditions for Coupling MS-Peg5-thp

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions involving the coupling of MS-Peg5-thp. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and solutions to common challenges encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. It belongs to the polyethylene glycol (PEG) class of linkers and is designed for use in the synthesis of PROTAC molecules. One end of the linker has a tetrahydropyranyl (THP) protected hydroxyl group, while the other end contains a methanesulfonyl (mesyl or Ms) group. The mesyl group is a good leaving group, facilitating the coupling of the linker to a nucleophile after the deprotection of the THP group.

Q2: What is the overall workflow for using this compound in a coupling reaction?

A2: The general workflow involves a two-step process. First, the THP protecting group is removed under acidic conditions to expose a free hydroxyl group, yielding HO-Peg5-Ms. The second step is the coupling reaction, where a nucleophilic molecule (such as an amine-containing small molecule ligand) displaces the mesyl group in a nucleophilic substitution reaction to form the final conjugate.

Q3: Why is the THP group used as a protecting group?

A3: The tetrahydropyranyl (THP) group is used to protect alcohols (hydroxyl groups) during chemical synthesis. It is stable under basic conditions, to organometallics, and hydrides, but can be easily removed under mild acidic conditions.[1][2] This allows for selective reactions at other sites of the molecule without affecting the hydroxyl group.

Q4: What is the role of the mesyl (Ms) group?

A4: The mesyl group (methulfonyl) serves as an excellent leaving group in nucleophilic substitution reactions. After the deprotection of the THP group, the hydroxyl end of the linker is typically not the reactive site for conjugation. Instead, the mesyl group at the other end of the PEG chain is displaced by a nucleophile (e.g., an amine, thiol, or carboxylate) to form a stable covalent bond.

Q5: What types of nucleophiles can be coupled to the deprotected this compound?

A5: A variety of nucleophiles can be used to displace the mesyl group, including primary and secondary amines, thiols, and deprotonated carboxylic acids.[3] The choice of nucleophile will depend on the functional groups present on the molecule you wish to conjugate to the PEG linker.

Experimental Protocols

Protocol 1: Deprotection of THP Group from this compound

This protocol describes the removal of the THP protecting group to yield HO-Peg5-Ms.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or p-Toluenesulfonic acid (TsOH)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add a catalytic amount of a suitable acid. Common choices include p-toluenesulfonic acid (PPTS) or trifluoroacetic acid (TFA). For example, a 2% TFA solution in DCM can be effective.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]

  • Once the reaction is complete, quench the acid by washing the organic layer with a saturated sodium bicarbonate solution.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude HO-Peg5-Ms.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Coupling of HO-Peg5-Ms with a Primary Amine

This protocol outlines the nucleophilic substitution of the mesyl group with a primary amine.

Materials:

  • HO-Peg5-Ms (from Protocol 1)

  • Amine-containing molecule

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

  • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Inert gas atmosphere (e.g., Argon or Nitrogen)

  • Stirring plate and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the amine-containing molecule in anhydrous DMF or THF in a reaction vessel under an inert atmosphere.

  • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the solution. Typically, 1.5 to 4 equivalents of the base are used.

  • Dissolve HO-Peg5-Ms in a minimal amount of the same anhydrous solvent and add it dropwise to the amine solution.

  • Stir the reaction mixture at room temperature or heat to a slightly elevated temperature (e.g., 40-60 °C) to facilitate the reaction. The optimal temperature will depend on the reactivity of the amine.

  • Monitor the reaction progress by LC-MS or TLC. Reaction times can vary from a few hours to overnight.

  • Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent and water.

  • The final product can be purified by column chromatography or other suitable purification techniques.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Deprotection of THP Group Insufficient acid catalyst.Increase the amount of acid catalyst (e.g., TFA or TsOH) or switch to a stronger acid.
Reaction time is too short.Extend the reaction time and continue to monitor by TLC.
Presence of a base quenching the acid.Ensure all reagents and solvents are free from basic impurities.
Low Yield in Coupling Reaction Incomplete mesyl activation (if starting from a diol).Ensure the mesylation reaction to form the "MS" group went to completion.
Poor nucleophilicity of the amine.Increase the reaction temperature or use a stronger, non-nucleophilic base to deprotonate the amine.
Steric hindrance around the amine or mesyl group.Increase reaction time and temperature. Consider using a linker with a longer PEG chain to reduce steric hindrance.
Side reaction with the hydroxyl group of the linker.While less likely to compete with a more nucleophilic amine, ensure anhydrous conditions to minimize side reactions. Using a suitable base is crucial.
Multiple Products Observed Over-alkylation of a primary amine.If the primary amine reacts further to form a secondary or tertiary amine, use a larger excess of the amine nucleophile to favor the formation of the primary amine conjugate.
Reaction with other nucleophilic groups on the substrate.If your molecule has multiple nucleophilic sites, consider protecting the more reactive ones before the coupling reaction.
Difficulty in Product Purification Similar polarity of starting material and product.Optimize your chromatography conditions (solvent system, gradient) for better separation.
Presence of unreacted PEG linker.Use a slight excess of the amine to ensure full consumption of the PEG linker. Unreacted amine is often easier to remove during purification.

Data Presentation

Table 1: Deprotection of THP-Protected Alcohols - Comparison of Acidic Conditions

Acid Catalyst Solvent Temperature Typical Reaction Time Notes
p-Toluenesulfonic acid (TsOH)Methanol (MeOH)Room Temp.1-2 hoursCan lead to transesterification if an ester is present.[4]
Trifluoroacetic acid (TFA) (2%)Dichloromethane (DCM)Room Temp.1-2 hoursA common and effective method.
Acetic Acid / H₂O / THFTHF/Water/Acetic AcidRoom Temp.Several hoursMilder conditions, may require longer reaction times.
Amberlyst-15Dichloromethane (DCM)Room Temp.VariesSolid-supported acid catalyst, easy to remove by filtration.

Table 2: Nucleophilic Substitution of Mesylated PEGs with Amines - Reaction Conditions

Base Solvent Temperature Typical Molar Excess of Amine Expected Yield
Triethylamine (TEA)DMFRoom Temp. - 65°C5 equivalents>95% conversion reported for similar systems.
Diisopropylethylamine (DIPEA)THFRoom Temp. - 80°C2-5 equivalentsHigh yields are generally achievable.
Ammonia (7N in MeOH/H₂O)MeOH/H₂ORoom Temp.Large ExcessUsed for the synthesis of amine-terminated PEGs with >95% functionalization.

Visualizations

experimental_workflow cluster_deprotection Step 1: THP Deprotection cluster_coupling Step 2: Nucleophilic Coupling start This compound deprotection Acid Catalyst (e.g., TFA in DCM) start->deprotection intermediate HO-Peg5-Ms deprotection->intermediate coupling Base (e.g., TEA) Solvent (e.g., DMF) intermediate->coupling nucleophile Amine-containing Molecule (R-NH2) nucleophile->coupling final_product R-NH-Peg5-OH coupling->final_product

Caption: Experimental workflow for the two-step coupling of this compound.

reaction_mechanism cluster_step1 THP Deprotection cluster_step2 Nucleophilic Substitution MS-O-(CH2CH2O)5-THP MS-O-(CH2CH2O)5-THP MS-O-(CH2CH2O)5-OH MS-O-(CH2CH2O)5-OH MS-O-(CH2CH2O)5-THP->MS-O-(CH2CH2O)5-OH H+ R-NH-(CH2CH2O)5-OH R-NH-(CH2CH2O)5-OH MS-O-(CH2CH2O)5-OH->R-NH-(CH2CH2O)5-OH + R-NH2 - MsOH R-NH2 R-NH2

Caption: Chemical reaction scheme for the coupling of this compound.

References

PROTAC In Vivo Stability Enhancement: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in refining PROTAC (Proteolysis-Targeting Chimera) design for improved in vivo stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the in vivo stability of PROTACs?

A1: PROTACs, due to their larger size and complex structure, often face several challenges that can limit their in vivo stability and efficacy. These include:

  • Metabolic Instability: PROTACs can be susceptible to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes and aldehyde oxidase (AOX), primarily in the liver. The linker region is often the most metabolically vulnerable part of the molecule.[1][2][3]

  • Poor Pharmacokinetics (PK): Many PROTACs exhibit suboptimal PK profiles, including low oral bioavailability and rapid clearance, which can prevent them from reaching and maintaining therapeutic concentrations at the target site.[4][5]

  • Low Cell Permeability: The high molecular weight and polar surface area of many PROTACs can hinder their ability to cross cell membranes and reach their intracellular targets.

  • Chemical Instability: Certain chemical moieties within the PROTAC structure can be unstable under physiological conditions, leading to degradation.

  • Off-Target Toxicity: Instability can lead to the formation of metabolites that may have their own pharmacological or toxicological effects, potentially competing with the parent PROTAC or causing unforeseen side effects.

Q2: How does the linker design impact the in vivo stability of a PROTAC?

A2: The linker is a critical determinant of a PROTAC's overall properties and plays a pivotal role in its in vivo stability. Key aspects of linker design include:

  • Composition and Rigidity: Incorporating more rigid structures, such as cycloalkanes or aromatic rings, can enhance metabolic stability compared to flexible alkyl or PEG linkers. For instance, replacing a flexible linker with a more rigid one containing piperidine and piperazine significantly improved the metabolic stability of ARV-110.

  • Length: The length of the linker can influence metabolic stability, with shorter linkers often being more stable. However, an optimal length is crucial to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.

  • Attachment Points: The points at which the linker connects to the target protein ligand and the E3 ligase ligand can affect both the binding affinity and the metabolic stability of the PROTAC.

  • Physicochemical Properties: The linker's properties, such as hydrophilicity and hydrophobicity, must be balanced. Overly lipophilic linkers can decrease aqueous solubility, while overly hydrophilic linkers can increase the polar surface area and reduce cell permeability.

Q3: What are common metabolic "soft spots" in PROTACs?

A3: Metabolite identification studies have revealed several common sites of metabolic modification, or "soft spots," in PROTAC molecules:

  • Linker Cleavage: The linker is frequently the most metabolically labile part of a PROTAC. Common metabolic reactions include N-dealkylation and amide hydrolysis, particularly at the points where the linker attaches to the ligands.

  • Oxidation: Cytochrome P450 enzymes can catalyze oxidation reactions on various parts of the PROTAC molecule.

  • Hydroxylation: Aldehyde oxidase can be involved in the hydroxylation of certain moieties, such as the 5-phenyl-thiazole group found in some VHL ligands.

  • Ligand Modifications: The warhead and E3 ligase ligand themselves can also be subject to metabolic modifications, although the linker is typically more susceptible.

Troubleshooting Guides

This section provides practical guidance for addressing common issues encountered during the development of metabolically stable PROTACs.

Problem 1: Low or No Target Degradation in In Vivo Models
Possible Cause Troubleshooting Steps
Poor Bioavailability/ Pharmacokinetics 1. Formulation Optimization: Experiment with different formulation strategies to improve solubility and absorption. Options include using cyclodextrins, creating amorphous solid dispersions with polymers, or developing lipid-based formulations like nanoemulsions. 2. Route of Administration: If oral bioavailability is low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to ensure adequate exposure. 3. PK/PD Studies: Conduct pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand the exposure, metabolism, and clearance of the compound. This will help in optimizing the dosing regimen.
Metabolic Instability 1. Metabolite Identification: Analyze plasma and tissue samples using techniques like LC-MS/MS to identify major metabolites. This helps pinpoint the metabolic "soft spots." 2. Structural Modification: Modify the linker by incorporating more rigid or cyclic structures to shield metabolically liable sites. Altering the attachment points of the linker can also improve stability.
Insufficient Dose 1. Dose-Response Study: Perform a dose-escalation study to determine the optimal concentration for target degradation. Be mindful of the potential for a "hook effect" at higher concentrations. 2. Dosing Frequency: Based on PK data, adjust the dosing frequency to maintain a therapeutic concentration at the target site.
Low Target Engagement 1. Verify Target Expression: Confirm the expression levels of the target protein and the E3 ligase in the in vivo model. 2. In Vitro Validation: Re-validate the binding affinity and degradation efficiency in relevant cell lines before proceeding with further in vivo experiments.
Problem 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Possible Cause Troubleshooting Steps
Poor Cell Permeability 1. Linker Optimization: Modify the linker to reduce the polar surface area and the number of hydrogen bond donors. Replacing a PEG linker with an alkyl or phenyl-containing linker can sometimes improve permeability. 2. Permeability Assays: Utilize in vitro permeability assays like the Caco-2 or PAMPA assay to quantitatively assess cell permeability.
Rapid Metabolism 1. In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the intrinsic clearance of the PROTAC. This provides an early indication of its metabolic stability. 2. Structural Modifications: Introduce metabolic blocks at identified soft spots, for example, by replacing a metabolically labile hydrogen with a fluorine atom.
Formulation Issues 1. Solubility Assessment: Determine the aqueous solubility of the PROTAC. Poor solubility can limit absorption and in vivo exposure. 2. Test Different Formulations: Explore various formulation strategies to enhance solubility and stability in the dosing vehicle.

Key Experimental Protocols

In Vitro Metabolic Stability Assessment in Liver Microsomes

Objective: To determine the rate of metabolic degradation of a PROTAC by liver microsomal enzymes.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, mouse, or rat), NADPH (as a cofactor for CYP enzymes), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Incubation: Add the PROTAC test compound to the reaction mixture and incubate at 37°C.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the enzymatic reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: Analyze the concentration of the remaining parent PROTAC in each sample using LC-MS/MS.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the PROTAC.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a PROTAC, which is a key factor for oral bioavailability.

Methodology:

  • Cell Culture: Culture Caco-2 cells (a human colon adenocarcinoma cell line) on permeable filter supports until they form a confluent monolayer, which differentiates to resemble the intestinal epithelium.

  • Assay Setup: Place the filter supports with the Caco-2 monolayer into an assay plate containing a receiver buffer in the basolateral compartment.

  • Dosing: Add the PROTAC test compound to the apical (A) compartment.

  • Sampling: At specified time intervals, collect samples from both the apical and basolateral (B) compartments.

  • Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for the apical-to-basolateral transport.

Quantitative Data Summary

The following table summarizes key parameters for assessing PROTAC stability and permeability.

ParameterAssayTypical Range for Favorable In Vivo ProfileSignificance
In Vitro Half-life (t½) Liver Microsome Stability> 30 minutesIndicates resistance to metabolic degradation.
Intrinsic Clearance (CLint) Liver Microsome StabilityLow (e.g., < 20 µL/min/mg protein)Predicts the rate of metabolic clearance by the liver.
Apparent Permeability (Papp) Caco-2 Assay> 1 x 10⁻⁶ cm/sSuggests good potential for intestinal absorption.
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay> 10 µMHigher solubility can improve absorption and formulation feasibility.

Visualizations

PROTAC Design and Stability Workflow

PROTAC_Design_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_optimization Optimization Cycle cluster_invivo In Vivo Testing Design Initial PROTAC Design (Warhead, Linker, E3 Ligase Ligand) Synthesis Chemical Synthesis Design->Synthesis Biochemical_Assays Binding & Degradation Assays (e.g., Western Blot, HTRF) Synthesis->Biochemical_Assays Cellular_Assays Cellular Potency & Permeability (e.g., DC50, Caco-2) Biochemical_Assays->Cellular_Assays Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Cellular_Assays->Metabolic_Stability Decision Stable & Potent? Metabolic_Stability->Decision Decision->Design No (Iterate Design) PK_Studies Pharmacokinetic Studies (Exposure, Clearance) Decision->PK_Studies Yes Efficacy_Studies In Vivo Efficacy (e.g., Xenograft Models) PK_Studies->Efficacy_Studies Troubleshooting_InVivo_Instability cluster_causes Potential Causes cluster_solutions Potential Solutions Start Poor In Vivo Efficacy Observed Poor_PK Poor Pharmacokinetics Start->Poor_PK Metabolic_Instability Metabolic Instability Start->Metabolic_Instability Low_Permeability Low Permeability Start->Low_Permeability Formulation Optimize Formulation Poor_PK->Formulation Change_Route Change Administration Route Poor_PK->Change_Route Modify_Linker Modify Linker (Rigidity, Length) Metabolic_Instability->Modify_Linker MetID Identify Metabolites Metabolic_Instability->MetID Low_Permeability->Modify_Linker Reduce_PSA Reduce Polar Surface Area Low_Permeability->Reduce_PSA PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

References

Validation & Comparative

A Comparative Guide to PROTAC Linkers: An In Vitro and In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules co-opt the cell's own ubiquitin-proteasome system to eliminate proteins of interest. A critical and highly influential component of a PROTAC is the linker, which tethers the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical composition, length, and rigidity are not merely passive spacers but are key determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of different PROTAC linkers, supported by experimental data from both in vitro and in vivo studies, to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker plays a multifaceted role in the efficacy of a PROTAC molecule. Its primary function is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimally designed linker will orient the two proteins in a manner that promotes efficient ubiquitination of the target protein, marking it for degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance, lead to unfavorable protein-protein interactions, or result in an unstable ternary complex, thereby diminishing degradation efficiency.[1] Beyond its role in ternary complex formation, the linker significantly influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which are crucial for its therapeutic potential.[2]

Quantitative Comparison of PROTAC Linker Performance

The efficacy of a PROTAC is commonly assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Lower DC50 values indicate higher potency, while higher Dmax values signify greater efficacy. The following tables summarize experimental data from various studies, offering a comparative look at the performance of different linker types.

Table 1: Impact of Linker Length on In Vitro Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on In Vitro Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparison of Flexible vs. Rigid Linkers for In Vitro Androgen Receptor (AR) Degradation

Linker TypePROTACDegradation of AR in 22Rv1 cells (at 3 µM)
Flexible (PEG)Parent PROTAC 54Exhibited degradation
Rigid (Disubstituted Alkyne)PROTAC 55More potent degradation

Table 4: Impact of Linker Composition on In Vitro CRBN Degradation

Linker TypeLinker CompositionCRBN Degradation in HEK293T cells
AlkylNine-atom alkyl chainConcentration-dependent decrease
PEGThree PEG unitsWeak degradation

In Vivo Comparison of PROTAC Linkers

Direct head-to-head in vivo comparisons of different linker types for the same target and E3 ligase are limited in publicly available literature. However, the physicochemical properties imparted by the linker are known to significantly influence a PROTAC's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Generally, more hydrophilic linkers, such as those containing polyethylene glycol (PEG) units, can improve the aqueous solubility of PROTACs, which is often a challenge for these high molecular weight molecules.[2] Improved solubility can lead to better formulation and potentially enhanced bioavailability. Conversely, highly flexible linkers may be more susceptible to metabolism, leading to a shorter in vivo half-life.[3]

Rigid linkers, which often incorporate cyclic structures like piperazine or piperidine, can enhance metabolic stability and may pre-organize the PROTAC into a bioactive conformation, potentially leading to improved potency and in vivo efficacy. However, the increased rigidity can also negatively impact cell permeability if not carefully designed.

In a study involving BRD4-targeting PROTACs, an aptamer-PROTAC conjugate demonstrated superior tumor-targeting capability in a xenograft model, leading to enhanced BRD4 degradation and anti-tumor efficacy in vivo with reduced toxicity compared to the unmodified PROTAC. This highlights the potential of sophisticated linker strategies to improve in vivo performance.

Ultimately, the optimal linker for in vivo applications will be a balance of properties that promote favorable PK/PD characteristics, including good solubility, metabolic stability, cell permeability, and the ability to form a productive ternary complex.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the evaluation of PROTAC linkers. Below are detailed methodologies for key in vitro and in vivo experiments.

In Vitro Assays

1. Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, MCF7) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

2. NanoBRET™ Ternary Complex Assay

This is a proximity-based assay to detect and quantify the formation of the ternary complex in living cells.

  • Cell Preparation:

    • Co-transfect HEK293T cells with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).

    • Seed the transfected cells into a 96-well or 384-well white assay plate.

  • Assay Procedure:

    • Add the HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore) to the cells and incubate.

    • Treat the cells with serial dilutions of the PROTAC.

    • Add the NanoBRET® Nano-Glo® Substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the donor emission (at 460 nm) and the acceptor emission (at >610 nm) using a plate reader.

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

3. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • Assay Procedure:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

In Vivo Assay

1. Xenograft Mouse Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor activity of a PROTAC in a living organism.

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., NOD-SCID or NSG).

    • Subcutaneously inject cancer cells (e.g., MCF7, 22Rv1) into the flank of each mouse.

  • Tumor Growth Monitoring and Treatment:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the PROTAC (e.g., by oral gavage or intraperitoneal injection) and vehicle control according to the desired dosing schedule.

  • Endpoint Analysis:

    • Continue treatment for a specified duration or until tumors in the control group reach a maximum allowed size.

    • Monitor the body weight of the mice as a measure of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor volume and weight.

    • Tumor samples can be processed for pharmacodynamic analysis (e.g., Western blot to assess target protein degradation) and histological analysis.

Visualizing PROTAC Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures in PROTAC research.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Targeting Ub Ubiquitin Ub->Ubiquitination Degradation Degradation Proteasome->Degradation Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_sds_page Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Seeding 1. Cell Seeding PROTAC_Treatment 2. PROTAC Treatment Cell_Seeding->PROTAC_Treatment Cell_Lysis 3. Cell Lysis PROTAC_Treatment->Cell_Lysis Quantification 4. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Membrane Transfer SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Primary_Ab->Secondary_Ab Detection 10. Signal Detection Secondary_Ab->Detection Linker_Properties_Relationship Logical Relationship of Linker Properties Linker_Properties Linker Properties (Length, Composition, Rigidity) Ternary_Complex Ternary Complex Formation (Stability, Cooperativity) Linker_Properties->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Linker_Properties->Physicochemical In_Vitro In Vitro Efficacy (DC50, Dmax) Ternary_Complex->In_Vitro In_Vivo In Vivo Efficacy (PK/PD, Anti-Tumor Activity) Physicochemical->In_Vivo In_Vitro->In_Vivo

References

A Head-to-Head Comparison of THP and Other Protecting Groups for Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The tetrahydropyranyl (THP) group, a widely recognized acetal-type protecting group, offers a distinct profile of stability and reactivity. This guide provides an objective, data-driven comparison of the THP group with other commonly employed alcohol protecting groups, namely silyl ethers and benzyl ethers, to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their synthetic endeavors.

Comparative Data on Alcohol Protecting Group Efficacy

The choice of a protecting group is often a balance between its stability under various reaction conditions and the ease and selectivity of its removal. The following tables summarize key performance indicators for THP, tert-butyldimethylsilyl (TBDMS), and benzyl (Bn) protecting groups based on typical experimental outcomes.

Protecting GroupTypical Protection ConditionsTypical Protection Yield (%)Typical Deprotection ConditionsTypical Deprotection Yield (%)
THP Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂>95%Acetic acid/THF/H₂O; p-TsOH (cat.), MeOH>90%
TBDMS TBDMSCl, Imidazole, DMF>95%TBAF, THF; Acetic acid/THF/H₂O>95%
Bn BnBr, NaH, THF>90%H₂, Pd/C, EtOH>90%
Protecting GroupStability Towards Acidic ConditionsStability Towards Basic ConditionsStability Towards Oxidative ConditionsStability Towards Reductive Conditions (Hydrides)Stability Towards Organometallics
THP Labile[1]Stable[2]StableStable[2]Stable[2]
TBDMS LabileStableStableStableStable
Bn Stable[3]StableLabile (e.g., DDQ for PMB)Labile (Hydrogenolysis)Stable

Key Considerations for Protecting Group Selection

Tetrahydropyranyl (THP) Ether:

  • Advantages: The THP group is introduced under mild acidic conditions and is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides. The low cost of dihydropyran is also an attractive feature.

  • Disadvantages: A significant drawback of the THP group is the introduction of a new stereocenter upon reaction with a chiral alcohol, leading to the formation of diastereomers, which can complicate purification and spectral analysis. Its lability under acidic conditions limits its use in synthetic routes requiring acidic steps.

Silyl Ethers (e.g., TBDMS):

  • Advantages: TBDMS ethers are among the most popular protecting groups for alcohols due to their ease of formation, high stability under a variety of reaction conditions, and facile cleavage with fluoride ion sources, which provides a high degree of orthogonality. The steric bulk of the TBDMS group allows for selective protection of primary alcohols over more hindered secondary and tertiary alcohols.

  • Disadvantages: Silyl ethers are generally labile to acidic conditions. The basicity of some fluoride reagents like TBAF can also lead to side reactions with base-sensitive substrates.

Benzyl (Bn) Ether:

  • Advantages: The benzyl group is robust and stable under both acidic and basic conditions, making it suitable for a wide range of transformations.

  • Disadvantages: The primary method for benzyl ether cleavage is catalytic hydrogenolysis, which is incompatible with the presence of other reducible functional groups such as alkenes, alkynes, or some other protecting groups.

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the successful implementation of protecting group strategies. Below are representative protocols for the introduction and removal of THP, TBDMS, and Bn groups.

Tetrahydropyranyl (THP) Group

Protection of a Primary Alcohol:

  • Objective: To protect a primary alcohol as its tetrahydropyranyl ether.

  • Reagents: Primary alcohol (1.0 equiv), 3,4-Dihydro-2H-pyran (DHP) (1.2 equiv), Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv), Anhydrous Dichloromethane (CH₂Cl₂).

  • Procedure: To a solution of the primary alcohol in anhydrous CH₂Cl₂ is added DHP followed by a catalytic amount of PPTS. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Deprotection of a THP Ether:

  • Objective: To deprotect a THP ether to reveal the parent alcohol.

  • Reagents: THP-protected alcohol (1.0 equiv), Acetic acid, Tetrahydrofuran (THF), Water (in a 3:1:1 ratio).

  • Procedure: The THP-protected alcohol is dissolved in a mixture of acetic acid, THF, and water. The solution is stirred at room temperature until the reaction is complete as indicated by TLC analysis. The reaction mixture is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the deprotected alcohol, which can be further purified by column chromatography if necessary.

tert-Butyldimethylsilyl (TBDMS) Group

Protection of a Primary Alcohol:

  • Objective: To selectively protect a primary alcohol as its tert-butyldimethylsilyl ether.

  • Reagents: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv), Imidazole (2.2 equiv), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure: The primary alcohol is dissolved in anhydrous DMF, followed by the addition of imidazole. TBDMSCl is then added portion-wise to the stirred solution at room temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Deprotection of a TBDMS Ether:

  • Objective: To cleave a TBDMS ether to regenerate the alcohol.

  • Reagents: TBDMS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF), Anhydrous Tetrahydrofuran (THF).

  • Procedure: The TBDMS-protected alcohol is dissolved in anhydrous THF, and a 1M solution of TBAF in THF is added. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with dichloromethane and quenched with water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting alcohol is purified by flash column chromatography.

Benzyl (Bn) Group

Protection of an Alcohol:

  • Objective: To protect an alcohol as its benzyl ether.

  • Reagents: Alcohol (1.0 equiv), Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil), Benzyl bromide (BnBr) (1.2 equiv), Anhydrous Tetrahydrofuran (THF).

  • Procedure: To a suspension of sodium hydride in anhydrous THF at 0 °C is added a solution of the alcohol in THF dropwise. The mixture is stirred at this temperature for 30 minutes, after which benzyl bromide is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched by the addition of water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Deprotection of a Benzyl Ether:

  • Objective: To deprotect a benzyl ether via hydrogenolysis.

  • Reagents: Benzyl-protected alcohol (1.0 equiv), Palladium on carbon (Pd/C) (10 mol%), Ethanol (EtOH), Hydrogen gas (H₂).

  • Procedure: The benzyl-protected alcohol is dissolved in ethanol, and Pd/C is carefully added to the solution. The reaction flask is evacuated and backfilled with hydrogen gas (this process is repeated three times). The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the starting material is consumed, as monitored by TLC. The mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure to afford the deprotected alcohol.

Visualization of Concepts

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Chemical Transformation cluster_deprotection Deprotection Alcohol Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-OPG) Alcohol->Protected_Alcohol Protection Protecting_Reagent Protecting Group Reagent Protecting_Reagent->Protected_Alcohol Protected_Alcohol_React Protected Alcohol (R-OPG) Reaction_Product Modified Protected Alcohol Protected_Alcohol_React->Reaction_Product Desired Reaction Reaction_Product_Deprotect Modified Protected Alcohol Final_Product Final Product Reaction_Product_Deprotect->Final_Product Deprotection Cleavage_Reagent Cleavage Reagent Cleavage_Reagent->Final_Product

Orthogonal_Protection cluster_deprotection1 Selective Deprotection of PG1 cluster_deprotection2 Selective Deprotection of PG2 Start Diol with Orthogonal Protecting Groups|{R-O-PG1 | R'-O-PG2} Deprotection1 Cleavage Condition 1 (e.g., H₂, Pd/C for Bn) Start->Deprotection1 Deprotection2 Cleavage Condition 2 (e.g., TBAF for TBDMS) Start->Deprotection2 Intermediate1 Intermediate with PG2 Intact|{R-OH | R'-O-PG2} Deprotection1->Intermediate1 Intermediate2 Intermediate with PG1 Intact|{R-O-PG1 | R'-OH} Deprotection2->Intermediate2

Protecting_Group_Selection node_pg node_pg Start Select Protecting Group Acid_Stable Acidic Conditions? Start->Acid_Stable Base_Stable Basic Conditions? Acid_Stable->Base_Stable No Bn Bn Acid_Stable->Bn Yes Redox_Stable Redox Conditions? Base_Stable->Redox_Stable Yes THP THP Base_Stable->THP No TBDMS TBDMS Redox_Stable->TBDMS No Redox_Stable->Bn Yes (for some)

Conclusion

The choice between THP, silyl, and benzyl protecting groups is highly dependent on the specific requirements of a synthetic route. The THP group offers a cost-effective option for protection against basic and nucleophilic reagents but is sensitive to acid and introduces diastereomeric complexity. Silyl ethers, particularly TBDMS, provide a versatile and highly orthogonal protection strategy, cleavable under neutral conditions with fluoride ions. Benzyl ethers are exceptionally robust to a wide range of conditions but require hydrogenolysis for removal, limiting their compatibility with reducible functional groups. A thorough understanding of the stability and reactivity profiles of these protecting groups, as outlined in this guide, is paramount for the strategic design and successful execution of complex organic syntheses.

References

A Comparative Guide to Evaluating the Impact of Linker Composition on Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. These heterobifunctional molecules, which induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system, are critically dependent on the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The chemical linker connecting the target-binding warhead and the E3 ligase-recruiting ligand is not merely a spacer but a key determinant of the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][][4] This guide provides a comprehensive comparison of how different aspects of linker composition influence ternary complex formation, supported by experimental data and detailed methodologies.

The Pivotal Role of the Linker in PROTAC Function

The linker's primary function is to bridge the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. This proximity enables the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome. The characteristics of the linker—its length, rigidity, and chemical composition—directly influence the stability and conformation of this ternary complex, which in turn dictates the efficiency of protein degradation.

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of PROTAC-mediated protein degradation, highlighting the central role of ternary complex formation.

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Facilitates Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation POI Degradation Proteasome->Degradation Executes PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation start Select POI & E3 Ligase design Design Linker Variants (Length, Rigidity, etc.) start->design synthesis Synthesize PROTAC Library design->synthesis biophysical Biophysical Assays (SPR, ITC, BLI) synthesis->biophysical cellular Cell-based Assays (NanoBRET, Western Blot) biophysical->cellular degradation Measure Degradation (DC50, Dmax) cellular->degradation degradation->design Iterate & Optimize Linker_Optimization_Logic A Initial Linker Design B Vary Length (e.g., PEG/Alkyl units) A->B C Modulate Rigidity (e.g., add rings) A->C D Adjust Physicochemical Properties (e.g., solubility) A->D E Test Ternary Complex Formation (Biophysical Assays) B->E C->E D->E G Is Ternary Complex Stable? E->G Evaluate F Assess Cellular Degradation (DC50, Dmax) H Is Degradation Potent? F->H Evaluate G->A No, Redesign G->F Yes H->A No, Redesign I Optimized PROTAC H->I Yes

References

Navigating the Selectivity Landscape of PROTACs: A Comparative Guide on Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis-Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. A critical determinant of a PROTAC's therapeutic window and potential toxicity is its selectivity—the ability to degrade the intended target protein without affecting other proteins, a phenomenon known as cross-reactivity or off-target effects. This guide provides a comparative analysis of the cross-reactivity of PROTACs, with a focus on the influence of linkers, particularly polyethylene glycol (PEG) linkers, on selectivity.

While specific cross-reactivity data for PROTACs based on the MS-Peg5-thp linker are not publicly available, we can draw valuable insights from well-characterized PROTACs that utilize PEG linkers. This guide will use representative examples to illustrate the principles of selectivity and the methodologies used to assess it.

The Critical Role of the Linker in PROTAC Selectivity

A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker is not merely a spacer; its length, composition, and attachment points are crucial in determining the stability and geometry of the ternary complex (POI-PROTAC-E3 ligase), which in turn governs the efficiency and selectivity of degradation.[2][3]

PEG linkers are commonly employed in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability.[3][4] However, the flexibility and length of the PEG chain can significantly impact the selectivity profile. For instance, variations in PEG linker length have been shown to convert a dual degrader into a selective one by altering the presentation of the PROTAC to the target and E3 ligase.

Comparative Analysis of BET Bromodomain PROTACs

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are important epigenetic regulators and are attractive targets in oncology. Several PROTACs have been developed to target BET proteins, often using the pan-BET inhibitor JQ1 as the target-binding ligand. These provide an excellent case study for understanding how linker modifications can fine-tune selectivity.

MZ1 and dBET1 are two of the most studied BET-targeting PROTACs. MZ1, which utilizes a PEG-based linker, is known for its remarkable selectivity in degrading BRD4 over its closely related family members, BRD2 and BRD3. In contrast, dBET1, which has a different linker composition, degrades BRD2, BRD3, and BRD4 more evenly. This highlights how the linker can induce preferential ternary complex formation, leading to enhanced selectivity that is not observed with the parent inhibitor JQ1.

PROTACTarget LigandE3 Ligase LigandLinker TypePrimary Target(s)Key Selectivity Profile
MZ1 (+)-JQ1VHLPEG-basedBRD4Highly selective for BRD4 degradation over BRD2 and BRD3.
dBET1 (+)-JQ1CereblonNon-PEGBRD2, BRD3, BRD4Degrades BRD2, BRD3, and BRD4 with less selectivity between family members.
ARV-825 OTX-015CereblonPEG-basedBRD2, BRD3, BRD4Potent degrader of all BET family members.

This table presents a summary of publicly available data. Direct quantitative comparison of cross-reactivity requires head-to-head studies under identical experimental conditions.

Global Proteomics: The Gold Standard for Cross-Reactivity Assessment

To comprehensively assess the selectivity of a PROTAC and identify potential off-target effects, global proteomic analysis using mass spectrometry is the state-of-the-art method. This technique allows for the unbiased quantification of thousands of proteins in a cell before and after treatment with a PROTAC, providing a global view of its degradation profile.

A proteomics study of dBET1, for example, confirmed its high specificity for the degradation of BRD2, BRD3, and BRD4 out of over 7,400 proteins detected. Similarly, the clinical candidate ARV-110 , an androgen receptor (AR) degrader, has been shown through proteomic studies to be highly selective for AR degradation.

Experimental Protocols for Assessing PROTAC Cross-Reactivity

A multi-faceted approach is essential for rigorously evaluating the cross-reactivity of a novel PROTAC.

Western Blotting
  • Objective: To assess the degradation of the target protein and known related family members.

  • Methodology:

    • Cells are treated with varying concentrations of the PROTAC for a specified time course.

    • Cell lysates are prepared, and total protein concentration is determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies specific for the target protein and its family members.

    • A loading control (e.g., GAPDH, β-actin) is used to ensure equal protein loading.

    • Secondary antibodies conjugated to a detection enzyme are used for visualization and quantification.

Co-Immunoprecipitation (Co-IP)
  • Objective: To confirm the formation of the ternary complex (POI-PROTAC-E3 ligase) in cells.

  • Methodology:

    • Cells are treated with the PROTAC.

    • Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

    • An antibody targeting either the POI or the E3 ligase is used to pull down the protein complex.

    • The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of all three components of the ternary complex.

Global Proteomics (LC-MS/MS)
  • Objective: To identify all proteins that are degraded upon PROTAC treatment in an unbiased manner.

  • Methodology:

    • Cells are treated with the PROTAC or vehicle control.

    • Cells are lysed, and proteins are extracted.

    • Proteins are digested into peptides, which are then labeled with isobaric tags (e.g., TMT, iTRAQ) for multiplexed analysis.

    • The labeled peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

    • The resulting spectra are searched against a protein database to identify and quantify thousands of proteins.

    • Statistical analysis is performed to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC action and evaluation, the following diagrams illustrate key concepts.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (e.g., this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: Mechanism of Action for a PROTAC molecule.

Cross_Reactivity_Workflow cluster_assays Selectivity Assays Start Start: PROTAC Candidate Cell_Treatment Cell Treatment with PROTAC and Vehicle Control Start->Cell_Treatment Western_Blot Western Blot (Targeted Analysis of Protein Family Members) Cell_Treatment->Western_Blot Global_Proteomics Global Proteomics (LC-MS/MS) (Unbiased Off-Target Identification) Cell_Treatment->Global_Proteomics Data_Analysis Data Analysis: - Quantification of Protein Levels - Statistical Significance Western_Blot->Data_Analysis Global_Proteomics->Data_Analysis Results Selectivity Profile: - On-Target Potency - Off-Target Liabilities Data_Analysis->Results

Caption: Experimental workflow for assessing PROTAC cross-reactivity.

Logical_Relationship PROTAC_Design PROTAC Design (Warhead, Linker, E3 Ligand) Ternary_Complex_Formation Ternary Complex (POI-PROTAC-E3) Formation & Stability PROTAC_Design->Ternary_Complex_Formation influences Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Ternary_Complex_Formation->Degradation_Efficiency determines Selectivity Selectivity (On-Target vs. Off-Target) Ternary_Complex_Formation->Selectivity governs Therapeutic_Window Therapeutic Window Degradation_Efficiency->Therapeutic_Window Selectivity->Therapeutic_Window

Caption: Relationship between PROTAC design and therapeutic potential.

Conclusion

The selectivity of a PROTAC is a complex attribute influenced by all its components, with the linker playing a surprisingly critical role. While data on this compound based PROTACs is not yet available, the principles derived from well-studied analogs provide a robust framework for their future evaluation. A combination of targeted biochemical assays and unbiased global proteomics is essential to thoroughly characterize the cross-reactivity profile of any new PROTAC, ensuring the development of safe and effective targeted protein degraders.

References

Benchmarking MS-Peg5-thp: A Comparative Guide to Commercially Available Linkers for Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chemical linker is a critical decision in the design of targeted drug conjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker's stability in circulation and its cleavage characteristics at the target site directly impact the therapeutic index of the conjugate. This guide provides a framework for benchmarking the performance of MS-Peg5-thp, a polyethylene glycol (PEG)-based linker with an acid-labile tetrahydropyranyl (THP) ether cleavable group, against other commercially available linkers.

This compound is designed for applications requiring controlled release of a payload in an acidic environment. The PEG5 spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the conjugate. The THP group is a well-established acid-sensitive protecting group that is stable at physiological pH but cleaves under the mildly acidic conditions found in endosomes and lysosomes.[1][2]

This guide presents experimental protocols and illustrative data to facilitate a comparative analysis of this compound with other common cleavable linkers, such as hydrazones (acid-cleavable) and valine-citrulline (VC, enzyme-cleavable).

Data Presentation: Comparative Linker Performance

The following tables summarize key performance indicators for different classes of cleavable linkers. It is important to note that direct head-to-head comparisons can be influenced by the specific antibody, payload, and experimental conditions used. The data presented here are illustrative and intended to provide a baseline for comparison. Quantitative data for this compound is not publicly available and would need to be generated using the protocols outlined in this guide.

Table 1: In Vitro Plasma Stability of Common Cleavable Linkers

Linker TypeCleavage MechanismHalf-life in Human Plasma (hours)Half-life in Mouse Plasma (hours)Reference
This compound Acid-labile (THP ether)Data not availableData not available
HydrazoneAcid-labile~100~50[3]
Valine-Citrulline (VC)Cathepsin B> 190~140[4]
DisulfideReduction (Glutathione)~120~60[5]

Table 2: pH-Dependent Cleavage of Acid-Labile Linkers

Linker MoietyConditionTime (hours)% CleavageReference
Tetrahydropyranyl (THP) 10% TFA in CH2Cl2/H2O1~90%
HydrazonepH 5.0 Buffer24> 80%
HydrazonepH 7.4 Buffer24< 10%
cis-AconitylpH 5.0 Buffer6~90%

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and comparable data. The following are standard protocols for assessing linker stability and cleavage.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the drug conjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Preparation: Prepare stock solutions of the drug conjugate (e.g., an ADC with an this compound linker) in a suitable buffer (e.g., PBS).

  • Incubation: Spike the drug conjugate into fresh human and mouse plasma at a final concentration of 100 µg/mL. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours). Immediately store samples at -80°C to halt any further degradation.

  • Analysis:

    • LC-MS: Use liquid chromatography-mass spectrometry to measure the amount of intact drug conjugate and any free payload. Immuno-affinity capture can be employed to enrich the ADC from the plasma matrix before analysis.

    • ELISA: Use two separate enzyme-linked immunosorbent assays to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.

  • Data Analysis: Calculate the half-life (t½) of the intact drug conjugate in plasma.

Protocol 2: pH-Dependent Cleavage Assay

Objective: To determine the rate of cleavage of an acid-labile linker at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4, 6.5, 5.5, 4.5) to mimic physiological and endosomal/lysosomal conditions.

  • Incubation: Dissolve the linker-payload molecule in each buffer at a defined concentration. Incubate at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Use reverse-phase HPLC or LC-MS to quantify the amount of intact linker-payload and the released payload at each time point.

  • Data Analysis: Plot the percentage of cleaved linker over time for each pH condition to determine the cleavage kinetics.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental workflows.

ADC_Mechanism cluster_bloodstream Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) TargetCell Target Antigen ADC->TargetCell Stable Linker ADC->TargetCell 1. Targeting Internalization Internalization Endosome Endosome (pH 5.0-6.5) Internalization->Endosome Endocytosis Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage CellDeath Cell Death PayloadRelease->CellDeath Induces

General mechanism of action for an antibody-drug conjugate.

Linker_Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Conjugate Drug Conjugate (e.g., with this compound) Incubation Incubate at 37°C Conjugate->Incubation Plasma Human & Mouse Plasma Plasma->Incubation Sampling Collect Aliquots (0-168 hours) Incubation->Sampling LCMS LC-MS Analysis Sampling->LCMS ELISA ELISA Analysis Sampling->ELISA Data Calculate Half-Life (t½) LCMS->Data ELISA->Data

References

Safety Operating Guide

Proper Disposal of MS-Peg5-thp: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of PROTAC linkers is paramount. This guide provides essential logistical and safety information for the proper disposal of MS-Peg5-thp, a polyethylene glycol (PEG)-based PROTAC linker.

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the known properties of its constituent chemical groups—polyethylene glycol (PEG) and tetrahydropyranyl (THP) ether—and general principles of laboratory chemical waste management. A related compound, THP-PEG24-THP, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, indicating that this compound should be handled as hazardous waste[1].

Hazard Assessment and Safety Precautions

Before handling this compound for disposal, it is crucial to understand its potential hazards. The following table summarizes the likely risks associated with this compound based on its chemical structure.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity (Oral) Based on related compounds, may be harmful if swallowed[1].Avoid ingestion. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling[1][2].
Environmental Hazard Potentially very toxic to aquatic life with long-lasting effects[1].Avoid release to the environment. Prevent entry into drains and waterways.
Skin and Eye Irritation Direct contact may cause irritation.Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and the protection of the environment.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous materials.

  • Segregate waste into the following categories:

    • Solid Waste: Contaminated items such as weighing paper, gloves, and pipette tips.

    • Liquid Waste: Unused solutions or reaction mixtures containing this compound.

3. Waste Collection and Labeling:

  • Solid Waste:

    • Place in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Collect in a compatible, leak-proof container.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

    • Do not overfill containers; leave adequate headspace for expansion.

4. Temporary Storage:

  • Store the sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Ensure the storage area is secure and away from incompatible materials.

5. Final Disposal:

  • Arrange for collection by a licensed chemical waste disposal contractor.

  • Provide the contractor with all necessary information regarding the waste, including its chemical composition and known hazards.

  • Never dispose of this compound down the drain or in regular trash.

Experimental Workflow for Deprotection (if applicable)

In some instances, it may be necessary to cleave the tetrahydropyranyl (THP) protecting group before disposal. THP ethers are typically stable under basic conditions but can be removed using acidic hydrolysis.

Methodology for Acid-Catalyzed Deprotection of THP Ethers:

  • Dissolve the THP-ether compound in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (PPTS) or acetic acid.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the deprotected product with an organic solvent.

  • Dry the organic layer, filter, and concentrate to obtain the deprotected alcohol.

The resulting waste streams from this process must also be treated as hazardous and disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste (Solid or Liquid) B Segregate into Solid & Liquid Waste A->B C Collect in Labeled Hazardous Waste Containers B->C D Store in Designated Secure Area C->D E Arrange for Licensed Waste Contractor Pickup D->E F Proper Disposal (e.g., Incineration) E->F

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institutions.

References

Essential Safety and Logistical Information for Handling MS-Peg5-thp

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Personal Protective Equipment (PPE)

Based on the safety data for related compounds, researchers should handle MS-Peg5-thp in a well-ventilated area.[2] Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] The following personal protective equipment is recommended:

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesImpermeable gloves, such as nitrile or neoprene, should be worn. Gloves must be inspected prior to use and changed immediately upon contact with the substance. For handling hazardous drugs, two pairs of chemotherapy gloves meeting ASTM International standard D6978 are recommended.[3][4]
Eye Protection Safety glasses with side shields or gogglesTo protect against splashes.
Face Protection Face shieldA face shield worn over safety glasses is required when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.
Body Protection Laboratory coat or disposable gownA lab coat should be worn to protect street clothing. For more hazardous operations, a disposable gown made of a material resistant to chemical permeability is recommended.
Respiratory Protection Use in a well-ventilated area. Respirator if needed.Work should be conducted in a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate or if aerosols are generated, a respirator may be necessary.

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal is crucial for laboratory safety.

Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. The work area, typically a fume hood, should be clean and uncluttered.

  • Weighing and Aliquoting: Handle the compound in a designated area within the fume hood. Use non-sparking tools to prevent ignition from electrostatic discharge.

  • In Case of a Spill: Evacuate personnel from the immediate area. For a small spill, absorb the material with an inert absorbent and place it in a sealed container for disposal. For a large spill, follow institutional emergency procedures.

  • After Handling: Wash hands thoroughly with soap and water after removing gloves. Clean the work area and any equipment used.

Disposal Plan: All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be considered hazardous waste.

  • Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_area Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_area handle_weigh Weigh and Aliquot Compound prep_area->handle_weigh Proceed to handling handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Area and Equipment handle_experiment->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Package Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.